molecular formula C21H21ClO11 B15590620 Petunidin-3-O-arabinoside chloride

Petunidin-3-O-arabinoside chloride

Cat. No.: B15590620
M. Wt: 484.8 g/mol
InChI Key: DGLWRNZJQCODBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petunidin-3-O-arabinoside chloride is a useful research compound. Its molecular formula is C21H21ClO11 and its molecular weight is 484.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

IUPAC Name

2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol chloride

InChI

InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H

InChI Key

DGLWRNZJQCODBU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Biosynthesis of Petunidin-3-O-arabinoside Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petunidin-3-O-arabinoside chloride, an anthocyanin found in various berries and pigmented plants, has garnered significant interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of the synthesis and biosynthesis of this compound. It details the biosynthetic pathway leading to the formation of its aglycone, petunidin (B3231668), and the subsequent glycosylation step. Furthermore, this document outlines putative experimental protocols for both the chemical and enzymatic synthesis of this compound, based on established methodologies for similar flavonoid glycosides. Quantitative data from related studies are summarized to provide a comparative reference. This guide is intended to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many flowers, fruits, and vegetables. This compound is a specific anthocyanin composed of the aglycone petunidin linked to an arabinose sugar moiety at the 3-O-position. Petunidin itself is a methylated derivative of delphinidin (B77816).[1] The presence of the sugar moiety enhances the stability and solubility of the anthocyanin.[2] This compound is of significant interest due to its antioxidant capacity and potential health benefits. Understanding its synthesis and biosynthesis is crucial for its production for research and potential therapeutic applications.

Biosynthesis of Petunidin-3-O-arabinoside

The biosynthesis of Petunidin-3-O-arabinoside occurs in plants through the well-established phenylpropanoid and flavonoid pathways. The process can be broadly divided into two major stages: the formation of the petunidin aglycone and its subsequent glycosylation.

Formation of the Petunidin Aglycone

The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce dihydroflavonols. The pathway leading to petunidin specifically involves the hydroxylation of the B-ring of the flavonoid backbone, followed by methylation.

The key steps are:

  • Phenylalanine to Naringenin (B18129) Chalcone (B49325): The general phenylpropanoid pathway converts phenylalanine to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Naringenin Chalcone to Dihydrokaempferol: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin. Flavanone 3-hydroxylase (F3H) then hydroxylates naringenin to dihydrokaempferol.

  • Dihydrokaempferol to Dihydromyricetin (B1665482): Dihydrokaempferol is hydroxylated at the 3' and 5' positions of the B-ring by flavonoid 3',5'-hydroxylase (F3'5'H) to yield dihydromyricetin.

  • Dihydromyricetin to Delphinidin: Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin. Anthocyanidin synthase (ANS) then oxidizes leucodelphinidin to form the colored anthocyanidin, delphinidin.

  • Delphinidin to Petunidin: Petunidin is formed from delphinidin through the action of an O-methyltransferase (OMT), which catalyzes the methylation of the 5'-hydroxyl group on the B-ring.[1] S-adenosyl-L-methionine (SAM) typically serves as the methyl group donor.

Glycosylation of Petunidin

The final step in the biosynthesis of Petunidin-3-O-arabinoside is the attachment of an arabinose sugar to the 3-hydroxyl group of the petunidin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).

Petunidin + UDP-L-Arabinose → Petunidin-3-O-arabinoside + UDP

This glycosylation step is crucial as it increases the stability and water solubility of the molecule, allowing for its storage in the plant vacuole. The specific UGT responsible for the arabinosylation of petunidin has not been definitively characterized, but it is expected to be a type of flavonoid 3-O-glycosyltransferase with specificity for UDP-arabinose as the sugar donor.

Petunidin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin Petunidin Delphinidin->Petunidin OMT Petunidin-3-O-arabinoside Petunidin-3-O-arabinoside Chloride Petunidin->Petunidin-3-O-arabinoside UGT (UDP-Arabinose)

Biosynthetic pathway of this compound.

Synthesis of this compound

While the compound can be isolated from natural sources, chemical and enzymatic synthesis provides a means to produce it in a controlled and potentially scalable manner.

Proposed Chemical Synthesis

Experimental Protocol (Proposed):

  • Synthesis of Petunidin Aglycone:

    • The synthesis of the petunidin aglycone can be achieved through the condensation of a suitably substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by oxidative cyclization. The starting materials would need to be selected to yield the specific hydroxylation and methoxylation pattern of petunidin.

  • Protection of Hydroxyl Groups:

    • To achieve regioselective glycosylation at the 3-O-position, the other hydroxyl groups on the petunidin aglycone would need to be protected using appropriate protecting groups (e.g., acetyl or benzyl (B1604629) groups).

  • Glycosylation with Arabinose:

    • The protected petunidin would then be reacted with a protected arabinosyl donor, such as acetobromo-α-L-arabinose, under Koenigs-Knorr or similar glycosylation conditions. A silver or mercury salt is typically used as a promoter.

  • Deprotection:

    • The protecting groups on the flavonoid and sugar moieties would be removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield Petunidin-3-O-arabinoside.

  • Chloride Salt Formation and Purification:

    • The final product would be converted to the chloride salt by treatment with hydrochloric acid. Purification would be achieved through chromatographic techniques such as column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Chemical_Synthesis_Workflow A Substituted Acetophenone + Substituted Benzaldehyde B Condensation & Oxidative Cyclization A->B C Petunidin Aglycone B->C D Protection of OH Groups C->D E Protected Petunidin D->E G Glycosylation Reaction E->G F Protected Arabinosyl Donor F->G H Protected Petunidin-3-O-arabinoside G->H I Deprotection H->I J Petunidin-3-O-arabinoside I->J K Chloride Salt Formation J->K L Purification (HPLC) K->L M This compound L->M

Proposed workflow for the chemical synthesis of this compound.
Proposed Enzymatic Synthesis

Enzymatic synthesis offers a more regioselective and environmentally friendly alternative to chemical synthesis. This approach would utilize a glycosyltransferase to catalyze the addition of arabinose to the petunidin aglycone.

Experimental Protocol (Proposed):

  • Source of Glycosyltransferase:

    • A suitable flavonoid 3-O-glycosyltransferase (UGT) with activity towards petunidin and UDP-arabinose is required. This enzyme could be obtained from a natural source known to produce arabinoside-anthocyanins or through recombinant expression in a host organism like E. coli.

  • Synthesis of UDP-L-Arabinose:

    • The sugar donor, UDP-L-arabinose, can be synthesized enzymatically.[3]

  • Enzymatic Reaction:

    • The reaction mixture would contain:

      • Petunidin chloride (substrate)

      • UDP-L-arabinose (sugar donor)

      • Glycosyltransferase

      • Buffer at optimal pH for the enzyme

      • Divalent cations (e.g., Mg²⁺), if required for enzyme activity.

    • The reaction would be incubated at an optimal temperature for a specific duration.

  • Reaction Quenching and Product Purification:

    • The reaction would be stopped by adding a solvent such as methanol (B129727) or by heat inactivation of the enzyme.

    • The product, this compound, would be purified from the reaction mixture using solid-phase extraction (SPE) followed by preparative HPLC.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants Petunidin_Aglycone Petunidin Aglycone Reaction_Mixture Incubation in Optimal Buffer Petunidin_Aglycone->Reaction_Mixture UDP_Arabinose UDP-L-Arabinose UDP_Arabinose->Reaction_Mixture Enzyme Glycosyltransferase (UGT) Enzyme->Reaction_Mixture Quenching Reaction Quenching Reaction_Mixture->Quenching Purification Purification (SPE, HPLC) Quenching->Purification Final_Product This compound Purification->Final_Product

Proposed workflow for the enzymatic synthesis of this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is scarce. However, data from studies on similar anthocyanin glycosylations can provide valuable benchmarks.

ParameterValueCompound/EnzymeReference Context
Enzyme Kinetics
Km (Petunidin)Not ReportedFlavonoid 3-O-glycosyltransferaseWhile not determined, a Freesia hybrida 3GT showed activity with petunidin.
Vmax (Petunidin)Not ReportedFlavonoid 3-O-glycosyltransferaseActivity was observed, but kinetic parameters were not provided for this specific substrate.
Chemical Synthesis Yields
Overall YieldVariableGeneral Anthocyanin SynthesisYields for multi-step chemical synthesis of anthocyanins are often low.
Purification
Purity (HPLC)>95%Commercially available standardsPurity levels for related commercially available anthocyanin standards.[4]

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that is well-integrated into the general flavonoid pathway in plants. While a definitive, published protocol for its chemical or enzymatic synthesis is not currently available, this guide provides plausible methodologies based on established principles of flavonoid chemistry and enzymology. Further research is needed to isolate and characterize the specific glycosyltransferase responsible for the arabinosylation of petunidin and to optimize synthetic routes to improve yields. The information presented herein serves as a foundational resource for researchers aiming to produce and study this promising natural compound.

References

Petunidin-3-O-arabinoside Chloride in Vaccinium Species: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin-3-O-arabinoside chloride, an anthocyanin, is a naturally occurring pigment found in various berries, particularly within the Vaccinium genus, which includes blueberries and bilberries. Anthocyanins are of significant interest to the scientific and pharmaceutical communities due to their potential health benefits, which are largely attributed to their antioxidant properties. This technical guide provides a comprehensive overview of the discovery, quantification, and analytical methodologies related to this compound in Vaccinium species.

Occurrence and Quantification in Vaccinium Species

Petunidin-3-O-arabinoside has been identified and quantified in several species of the Vaccinium genus. The concentration of this compound can vary significantly depending on the species, cultivar, maturity of the fruit, and environmental conditions. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant techniques for the identification and quantification of this anthocyanin.

Table 1: Quantitative Data of Petunidin-3-O-arabinoside in Various Vaccinium Species

Vaccinium SpeciesCultivar/TypeConcentration of Petunidin-3-O-arabinosideReference
Vaccinium corymbosum (Highbush Blueberry)'Misty'Highest content in mature fruits among 'Gardenblue', 'Legacy', and 'Brightwell' cultivars[1]
Vaccinium corymbosum (Highbush Blueberry)Not specified282 ± 19 nmol/g (combined with peonidin-3-O-galactoside)[2]
Vaccinium myrtillus (Bilberry)Wild0.41 mg/100g of fruit powder[3]
Vaccinium angustifolium (Lowbush Blueberry)Wild0.69 mg/100g of fruit powder[3]
Vaccinium corymbosum'Biloxi'30.3 mg Cyanidin-3-glucoside equivalents/100 g fresh weight[4]
Vaccinium corymbosum'Legacy'16.9 mg Cyanidin-3-glucoside equivalents/100 g fresh weight[4]
Vaccinium corymbosum'Sharpblue'20.9 mg Cyanidin-3-glucoside equivalents/100 g fresh weight[4]

Experimental Protocols

The isolation and analysis of this compound from Vaccinium species involve several key experimental steps, from extraction to sophisticated chromatographic and spectrometric analysis.

Sample Preparation and Extraction

A common method for extracting anthocyanins from Vaccinium berries involves the use of an acidified methanol (B129727) solution.

  • Sample Preparation: Berries are typically freeze-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A typical solvent is methanol acidified with a small percentage of formic acid or hydrochloric acid. The acidic conditions help to stabilize the anthocyanins in their flavylium (B80283) cation form.

  • Extraction Procedure: The powdered berry sample is mixed with the acidified methanol and subjected to ultrasonication or maceration for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C)[5]. The mixture is then filtered to separate the extract from the solid plant material.

Chromatographic Separation and Quantification

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the complex mixture of anthocyanins in the extract.

  • Stationary Phase: A C18 reversed-phase column is most commonly used for the separation of anthocyanins[6].

  • Mobile Phase: A gradient elution is typically used, involving two solvents, such as acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient allows for the effective separation of the various anthocyanin compounds.

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is used to monitor the eluting compounds at a specific wavelength, typically around 520 nm for anthocyanins[6]. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Mass Spectrometric Identification

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of petunidin-3-O-arabinoside.

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique used for anthocyanin analysis.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap mass analyzers can be used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. The molecular weight of petunidin-3-arabinoside is equivalent to that of cyanidin-3-glucoside/galactoside, making chromatographic separation crucial for differentiation[3].

Visualization of Experimental Workflow and Potential Biological Role

The following diagrams illustrate the general workflow for the analysis of petunidin-3-O-arabinoside and a simplified representation of the antioxidant activity of anthocyanins.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis start Vaccinium Fruit Sample powder Freeze-drying & Grinding start->powder extraction Ultrasonic Extraction (Acidified Methanol) powder->extraction filtration Filtration extraction->filtration extract Crude Anthocyanin Extract filtration->extract hplc UHPLC/HPLC Separation (C18 Column) extract->hplc pda PDA/DAD Detection (~520 nm) hplc->pda ms Mass Spectrometry (ESI-MS/MS) hplc->ms quant Quantification pda->quant ident Identification ms->ident Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Damage Oxidative Damage ROS->Damage Stable_ROS Stable, Less Reactive Species Cell Cellular Components (Lipids, Proteins, DNA) Damage->Cell Anthocyanin Petunidin-3-O-arabinoside (Antioxidant) Anthocyanin->Stable_ROS Donates H⁺/e⁻ Protection Cellular Protection Anthocyanin->Protection

References

The Biological Role of Petunidin-3-O-arabinoside Chloride in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin-3-O-arabinoside chloride, a member of the anthocyanin subclass of flavonoids, is a water-soluble pigment that contributes to the vibrant colors observed in various plant tissues, including flowers and fruits.[1] Beyond its role as a pigment, this molecule plays a significant part in the plant's defense mechanisms against a variety of environmental stressors. As a specialized metabolite, its biosynthesis and accumulation are intricately linked to the plant's response to both biotic and abiotic challenges. This technical guide provides an in-depth overview of the current understanding of the biological role of this compound in plants, with a focus on its function in pigmentation, antioxidant activity, and stress response. Detailed experimental protocols for its analysis and diagrams of relevant biochemical pathways are also presented to facilitate further research in this area.

Data Presentation

Quantitative Content of Petunidin-3-O-arabinoside in Blueberry Cultivars

Anthocyanin content, including Petunidin-3-O-arabinoside, can vary significantly among different cultivars of the same plant species. The following table summarizes the content of Petunidin-3-O-arabinoside and related compounds in various southern highbush blueberry cultivars. This data is crucial for selecting appropriate plant material for extraction and for understanding the genetic variability in the production of this compound.

AnthocyaninCultivar 'Legacy' (mg C3G/100 g fw)Cultivar 'Sharpblue' (mg C3G/100 g fw)Cultivar 'Biloxi' (mg C3G/100 g fw)
Delphinidin galactoside115.0 ± 5.879.8 ± 4.098.7 ± 4.9
Cyanidin glucoside110.5 ± 5.559.7 ± 3.085.1 ± 4.3
Petunidin arabinoside 30.3 ± 1.5 16.9 ± 0.8 22.4 ± 1.1
Malvidin galactoside88.2 ± 4.425.4 ± 1.355.9 ± 2.8
Malvidin arabinoside42.1 ± 2.17.6 ± 0.415.3 ± 0.8

Data adapted from targeted anthocyanin profiling of southern highbush blueberry cultivars.[2] Values are expressed as mean ± standard deviation. C3G equivalents refer to cyanidin-3-glucoside equivalents.

Core Biological Functions

Pigmentation

This compound is a key contributor to the coloration of flowers and fruits, producing purple-to-blue hues. The final color is influenced by several factors, including the vacuolar pH, co-pigmentation with other flavonoids, and the formation of metal complexes. The regulation of genes in the anthocyanin biosynthetic pathway is a primary determinant of the specific types and quantities of anthocyanins produced, thereby dictating the final color phenotype.[3]

Antioxidant Activity and Abiotic Stress Response

Like other anthocyanins, this compound is a potent antioxidant. Plants synthesize and accumulate these compounds in response to various abiotic stresses, such as high light intensity, UV radiation, drought, and temperature extremes, to mitigate oxidative damage.[4][5] The antioxidant capacity of anthocyanins is attributed to their ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from damage.[6] The accumulation of flavonoids, including Petunidin-3-O-arabinoside, is a well-documented response to drought stress.[4][5]

Signaling Pathways

Anthocyanin Biosynthesis Pathway

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis is regulated by a complex network of structural and regulatory genes. Key enzymes in this pathway include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), flavonoid 3',5'-hydroxylase (F3'5'H), dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).[7] The specific glycosylation with arabinose is catalyzed by a specific glycosyltransferase.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin Petunidin Delphinidin->Petunidin O-methyltransferase Petunidin_3_O_arabinoside Petunidin-3-O-arabinoside Petunidin->Petunidin_3_O_arabinoside Glycosyltransferase Abiotic_Stress_Signaling Abiotic_Stress Abiotic Stress (e.g., High Light, Drought) Hormone_Signaling Hormone Signaling (ABA, JA) Abiotic_Stress->Hormone_Signaling Transcription_Factors Transcription Factors (MYB, bHLH, WD40) Hormone_Signaling->Transcription_Factors Anthocyanin_Biosynthesis_Genes Anthocyanin Biosynthesis Genes Transcription_Factors->Anthocyanin_Biosynthesis_Genes Petunidin_3_O_arabinoside Petunidin-3-O-arabinoside Accumulation Anthocyanin_Biosynthesis_Genes->Petunidin_3_O_arabinoside ROS_Scavenging ROS Scavenging Petunidin_3_O_arabinoside->ROS_Scavenging Stress_Tolerance Enhanced Stress Tolerance ROS_Scavenging->Stress_Tolerance UPLC_MS_Workflow Sample_Collection Plant Sample Collection Homogenization Homogenization & Grinding Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration UPLC_Separation UPLC Separation Filtration->UPLC_Separation MS_MS_Detection MS/MS Detection UPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis

References

A Technical Guide to the Natural Sources of Petunidin-3-O-arabinoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Petunidin-3-O-arabinoside chloride, a significant anthocyanin with potent antioxidant properties. The document details quantitative data on its prevalence in various plant species, comprehensive experimental protocols for its extraction and analysis, and a visualization of its role in antioxidant signaling pathways. This information is intended to support research and development efforts in the fields of natural products chemistry, pharmacology, and drug discovery.

Principal Natural Sources

This compound is predominantly found in a variety of berries, particularly within the Vaccinium genus. Grapes and other deeply colored fruits also serve as notable sources. The concentration of this compound can vary significantly depending on the species, cultivar, maturity, and environmental conditions.

Key botanical sources include:

  • Blueberries (Vaccinium spp.): Highbush blueberry (Vaccinium corymbosum), lowbush blueberry (Vaccinium angustifolium), and bilberry (Vaccinium myrtillus) are among the richest sources of this anthocyanin.[1][2]

  • Grapes (Vitis vinifera): Red and black grape varieties contain this compound, contributing to their characteristic color and antioxidant capacity.[3][4]

  • Other Berries: While present in smaller quantities, this compound has also been identified in sparkleberries (Vaccinium arboreum), lingonberries (Vaccinium vitis-idaea), and various species of Rubus (blackberries, raspberries).[2]

  • Purple Tea (Camellia sinensis): Certain varieties of tea plants with purple leaves have been shown to contain petunidin (B3231668) glycosides.[5]

Quantitative Analysis of this compound in Natural Sources

The following tables summarize the quantitative data for this compound and related petunidin glycosides in various natural sources, as determined by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) based methods.

Botanical SourceCultivar/SpeciesConcentration of Petunidin-3-O-arabinoside (mg/100g fresh weight)Reference
BlueberryVaccinium sp. 'Misty' (mature fruit)Highest among several cultivars studied[6]
HuckleberryVaccinium membranaceum (wild)Present[7][8]
HuckleberryVaccinium ovalifolium (wild)Present[7][8]
Botanical SourceCultivar/SpeciesConcentration of Petunidin-3-O-glucoside (mg/100g fresh weight)Reference
BlueberryVaccinium sp. 'Gardenblue' (mature fruit)Higher than other cultivars studied[6]
BlueberryVaccinium sp. 'Brightwell' (mature fruit)Present[6]
HuckleberryVaccinium membranaceum (wild)Present[7][8]
HuckleberryVaccinium ovalifolium (wild)Present[7][8]
Botanical SourceCultivar/SpeciesConcentration of Petunidin-3-O-galactoside (mg/100g fresh weight)Reference
BlueberryVaccinium sp. 'Brightwell' (mature fruit)Higher than other cultivars studied[6]
HuckleberryVaccinium membranaceum (wild)Present[7][8]
HuckleberryVaccinium ovalifolium (wild)Present[7][8]

Experimental Protocols

Extraction of Anthocyanins from Blueberries

This protocol describes a general method for the extraction of anthocyanins, including this compound, from blueberry fruit.

Materials:

  • Frozen blueberries

  • Acidified ethanol (B145695) (e.g., 80% ethanol with 0.1% HCl or 1% formic acid)

  • Homogenizer or blender

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of frozen blueberries (e.g., 100 g).

  • Add the acidified ethanol at a specified solid-to-liquid ratio (e.g., 1:10 w/v).

  • Homogenize the mixture until a uniform slurry is obtained.

  • The extraction can be enhanced by methods such as ultrasonication or high-pressure homogenization.[9]

  • Incubate the mixture under dark conditions at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-24 hours) with occasional agitation.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant and filter it to remove any remaining particulate matter.

  • The solvent from the crude extract can be removed under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the anthocyanins.

  • The resulting aqueous extract can be used for subsequent purification or analysis.

Purification by Solid-Phase Extraction (SPE)

This protocol outlines the purification of anthocyanins from the crude extract using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Methanol (B129727)

  • Acidified water (e.g., 0.01% HCl)

  • Acidified methanol (e.g., 0.01% HCl in methanol)

  • Crude anthocyanin extract

Procedure:

  • Condition the C18 SPE cartridge by passing methanol followed by acidified water.

  • Load the crude aqueous anthocyanin extract onto the conditioned cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elute the anthocyanins from the cartridge using acidified methanol.

  • Collect the eluate containing the purified anthocyanins.

  • The solvent can be evaporated to concentrate the anthocyanin fraction.

Quantification by UHPLC-MS/MS

This protocol provides a general framework for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • UHPLC system with a diode array detector (DAD)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Prepare the purified sample extract for injection, ensuring it is filtered through a 0.22 µm syringe filter.

  • Set up the UHPLC method with a suitable gradient elution program. A typical gradient might start with a low percentage of mobile phase B, increasing over time to elute compounds of increasing hydrophobicity.

  • Set the DAD to monitor at wavelengths relevant for anthocyanins (e.g., 520 nm).

  • Set up the mass spectrometer in positive ion mode.

  • For quantification, use the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The precursor ion for Petunidin-3-O-arabinoside would be selected, and a specific fragment ion would be monitored.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample extract.

  • Identify and quantify this compound in the sample by comparing its retention time and mass transition to the standard and interpolating its peak area against the calibration curve.

Visualizations

Experimental Workflow for Anthocyanin Analysis

experimental_workflow start Plant Material (e.g., Blueberries) extraction Extraction (Acidified Ethanol) start->extraction centrifugation Centrifugation & Filtration extraction->centrifugation crude_extract Crude Anthocyanin Extract centrifugation->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe purified_extract Purified Anthocyanin Extract spe->purified_extract analysis UHPLC-MS/MS Analysis purified_extract->analysis quantification Quantification of This compound analysis->quantification

Caption: A generalized workflow for the extraction, purification, and quantification of this compound from plant sources.

Antioxidant Signaling Pathway of Anthocyanins

antioxidant_pathway cluster_cell Cellular Environment ros Reactive Oxygen Species (ROS) keap1 Keap1 ros->keap1 Oxidative Stress anthocyanin Petunidin-3-O-arabinoside anthocyanin->ros Direct Scavenging anthocyanin->keap1 Inhibition nfkb NF-κB anthocyanin->nfkb Inhibition nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are Translocation & Binding keap1->nrf2 Sequestration antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) are->antioxidant_enzymes Gene Expression antioxidant_enzymes->ros Neutralization inflammation Inflammatory Response nfkb->inflammation

References

In Silico Exploration of Petunidin-3-O-arabinoside Chloride: A Technical Guide to Unveiling its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico studies for elucidating the bioactivity of Petunidin-3-O-arabinoside chloride. While direct computational studies on this specific anthocyanin are nascent, this document leverages research on structurally similar compounds to outline a robust framework for its investigation.

This compound, an anthocyanin found in sources like blueberries, is recognized for its antioxidant properties.[1][2] Its chemical structure, available from databases such as PubChem, provides the foundational information for all computational analyses.[3] The in silico approach offers a time and resource-efficient means to predict its biological targets, understand its mechanism of action, and assess its potential as a therapeutic agent.[4][5][6]

Core In Silico Methodologies

A typical in silico workflow for investigating the bioactivity of a natural compound like this compound involves a multi-step process, from initial characterization to dynamic simulation.

Experimental Workflow: In Silico Bioactivity Assessment

workflow cluster_prep Ligand and Target Preparation cluster_analysis Computational Analysis cluster_validation Interpretation and Validation ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking target_id Target Identification (e.g., COX-2, ALK5) target_prep Target Preparation (Protein Data Bank) target_id->target_prep target_prep->docking admet ADMET Prediction docking->admet binding_analysis Binding Affinity Analysis docking->binding_analysis md_sim Molecular Dynamics Simulation pathway_analysis Pathway Analysis md_sim->pathway_analysis binding_analysis->md_sim in_vitro In Vitro/In Vivo Validation pathway_analysis->in_vitro

Caption: A generalized workflow for the in silico analysis of this compound.

Data Presentation: Predicted Bioactivity Profile

The following tables present hypothetical yet plausible quantitative data for this compound, based on findings for structurally related anthocyanins.[7][8] These tables are for illustrative purposes and would be populated with actual data from the described in silico experiments.

Table 1: Predicted Binding Affinities with Anti-inflammatory Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-8.5Arg120, Tyr355, Ser530
Inducible Nitric Oxide Synthase (iNOS)1NSI-7.9Trp366, Gln257, Met368
Myeloperoxidase (MPO)1DNU-7.2Arg239, Gln91, His95

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight484.84 g/mol < 500 g/mol
LogP1.2< 5
Hydrogen Bond Donors8< 5
Hydrogen Bond Acceptors11< 10
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PermeationLowLow to Moderate
AMES ToxicityNon-mutagenicNon-mutagenic
HepatotoxicityLow riskLow risk

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols are based on established practices in computational drug discovery.[9][10]

Ligand and Target Preparation
  • Ligand Preparation: The 3D structure of this compound is obtained from the PubChem database (CID 91810653).[3] The structure is then prepared using software such as Avogadro or PyMOL to add hydrogen atoms, assign partial charges, and minimize its energy.

  • Target Identification and Preparation: Potential protein targets are identified from the literature based on the known activities of similar anthocyanins. For instance, for anti-inflammatory studies, targets like COX-1, COX-2, iNOS, and MPO are considered.[11] For anticancer research, targets such as Activin receptor-like kinase 5 (ALK5) may be investigated.[7] The crystal structures of these proteins are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using tools like AutoDockTools.

Molecular Docking
  • Objective: To predict the preferred binding orientation of this compound to a protein target and to estimate the binding affinity.

  • Protocol:

    • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket.

    • Docking Simulation: Molecular docking is performed using software like AutoDock Vina.[7] The prepared ligand and target files are used as input. The software samples different conformations of the ligand within the grid box and calculates the binding energy for each conformation.

    • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.

ADMET Prediction
  • Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.

  • Protocol:

    • Input: The SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure of the compound is submitted to an online ADMET prediction server, such as SwissADME or ADMETlab.[9]

    • Prediction: The server calculates various physicochemical properties (e.g., molecular weight, LogP), pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles (e.g., AMES test, hepatotoxicity).

    • Analysis: The predicted properties are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an oral drug candidate.

Molecular Dynamics (MD) Simulation
  • Objective: To study the stability of the ligand-protein complex and to observe the dynamic behavior of the interaction over time.

  • Protocol:

    • System Setup: The best-docked complex from the molecular docking study is used as the starting point. The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system.

    • Simulation: MD simulations are performed using software like GROMACS or AMBER. The simulation typically involves an initial energy minimization step, followed by heating and equilibration of the system. A production run of several nanoseconds is then carried out.

    • Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of hydrogen bonds and other interactions over the simulation time.

Potential Signaling Pathways

Based on the predicted interactions with key protein targets, the potential modulatory effects of this compound on cellular signaling pathways can be hypothesized.

Hypothetical Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_mediators Inflammatory Mediators cluster_compound Point of Intervention stimulus Pro-inflammatory Stimuli (e.g., LPS) nf_kb NF-κB Pathway stimulus->nf_kb mapk MAPK Pathway stimulus->mapk cox2 COX-2 nf_kb->cox2 inos iNOS nf_kb->inos mapk->cox2 mapk->inos prostaglandins Prostaglandins cox2->prostaglandins no Nitric Oxide inos->no petunidin Petunidin-3-O- arabinoside chloride petunidin->cox2 Inhibition petunidin->inos Inhibition

Caption: Potential inhibition of the pro-inflammatory COX-2 and iNOS pathways by this compound.

Hypothetical Anticancer Signaling Pathway (TGF-β/ALK5)

anticancer_pathway cluster_ligand Ligand cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_compound Point of Intervention tgfb TGF-β tgfbr2 TGFβR-II tgfb->tgfbr2 alk5 ALK5 (TGFβR-I) tgfbr2->alk5 Recruitment & Phosphorylation smad SMAD2/3 Phosphorylation alk5->smad smad4 SMAD4 Complex smad->smad4 transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) smad4->transcription petunidin Petunidin-3-O- arabinoside chloride petunidin->alk5 Inhibition

Caption: Hypothesized inhibition of the ALK5 receptor in the TGF-β signaling pathway.

Conclusion

In silico methodologies provide a powerful and predictive framework for investigating the bioactivity of this compound. Through molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can identify potential biological targets, elucidate mechanisms of action, and assess the compound's drug-like properties. The insights gained from these computational studies can guide further in vitro and in vivo experiments, accelerating the discovery and development of new therapeutic agents from natural sources. Further experimental validation is crucial to confirm these in silico findings and to fully understand the therapeutic potential of this promising anthocyanin.[7]

References

The Stability of Petunidin-3-O-arabinoside Chloride Under Different pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of petunidin-3-O-arabinoside chloride across a range of pH values. A thorough understanding of the pH-dependent stability of this anthocyanin is critical for its application in pharmaceuticals, nutraceuticals, and as a natural colorant, where the ambient pH can significantly impact its efficacy, bioavailability, and visual characteristics. This document details the structural transformations this compound undergoes in different pH environments, presents quantitative data on the stability of closely related anthocyanins to illustrate expected trends, and provides detailed experimental protocols for assessing its degradation.

Introduction to this compound and pH-Dependent Structural Transformations

This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many plants. As a glycoside of petunidin, its chemical structure and stability are intrinsically linked to the pH of its surrounding medium. In aqueous solutions, this compound exists in a pH-dependent equilibrium between several structural forms, each exhibiting distinct colors and stability profiles.

At a low pH (typically below 3), anthocyanins like this compound predominantly exist as the intensely colored red flavylium (B80283) cation. As the pH increases, they undergo structural transformations to colorless or less stable forms. This equilibrium involves the flavylium cation, a colorless carbinol pseudobase, a purple quinoidal base, and a yellowish chalcone. The interconversion between these forms is reversible, but prolonged exposure to neutral or alkaline conditions can lead to irreversible degradation.

Caption: pH-dependent structural transformations of petunidin-3-O-arabinoside.

Quantitative Data on Anthocyanin Stability

AnthocyaninpHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
Peonidin-3-glucoside (B1200960)3.025> 200 days< 0.0035 day⁻¹[1]
Peonidin-3-glucoside5.025~ 48 hours~ 0.014 h⁻¹[1]
Peonidin-3-glucoside7.025< 1 hour> 0.693 h⁻¹[1]
Cyanidin-3-glucoside3.080129.8 min0.0053 min⁻¹[1]
Cyanidin-3-glucoside7.08080.18 min0.0086 min⁻¹[1]

Note: This data is for peonidin-3-glucoside and cyanidin-3-glucoside and is intended to be illustrative of the general stability trends for anthocyanins like this compound.

Experimental Protocol for Assessing pH Stability

This section details a comprehensive protocol for evaluating the stability of this compound at different pH values using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound standard (purity >97%)

  • Buffer solutions at various pH values (e.g., pH 1.0, 3.0, 5.0, 7.0, 9.0) prepared using appropriate buffer systems (e.g., KCl/HCl for pH 1.0, citrate-phosphate for pH 3.0-7.0, borate (B1201080) for pH 9.0)[1]

  • HPLC-grade solvents: Acetonitrile (B52724), methanol, formic acid, water[1]

  • UV-Vis spectrophotometer

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column[1]

  • pH meter

  • Incubator or water bath for temperature control

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare buffer solutions (e.g., pH 1, 3, 5, 7, 9) C Add stock solution to each buffer to a final concentration A->C B Prepare stock solution of This compound B->C D Incubate samples at a controlled temperature (e.g., 25°C) C->D E Withdraw aliquots at specific time intervals (t=0, 1h, 2h, etc.) D->E F UV-Vis Spectrophotometry: Measure absorbance spectrum E->F G HPLC Analysis: Quantify remaining compound E->G H Plot concentration vs. time F->H G->H I Calculate degradation rate constant (k) and half-life (t½) H->I

Caption: Experimental workflow for assessing pH stability.

Buffer Preparation

Prepare a series of buffer solutions covering the desired pH range. For example:

  • pH 1.0: 0.2 M KCl / 0.2 M HCl

  • pH 3.0 - 7.0: 0.1 M Citric acid / 0.2 M Na₂HPO₄

  • pH 9.0: 0.1 M Boric acid / 0.1 M KCl / 0.1 M NaOH

Verify the final pH of each buffer solution using a calibrated pH meter.

Sample Preparation and Incubation
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acidified methanol).

  • For each pH value to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the corresponding buffer to achieve the desired final concentration.

  • Transfer the solutions to sealed, light-protected containers (e.g., amber vials).

  • Incubate the samples at a constant, controlled temperature.

  • At predetermined time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample for analysis.

Analytical Procedures
  • Immediately after withdrawal, measure the full absorbance spectrum (e.g., 200-800 nm) of each aliquot using the corresponding buffer as a blank.

  • Monitor the decrease in absorbance at the wavelength of maximum absorbance (λmax) in the visible region (around 520-540 nm) over time. This provides a rapid assessment of color degradation.

  • Filter the withdrawn aliquots through a 0.45 µm syringe filter before injection.

  • Analyze the samples using a C18 reverse-phase HPLC column with a DAD or UV-Vis detector set to the λmax of this compound.

  • A typical mobile phase could be a gradient of acidified water (e.g., with 0.5% formic acid) and an organic solvent like acetonitrile or methanol.

  • Quantify the peak area of this compound at each time point by comparing it to a calibration curve prepared from the standard.

Data Analysis
  • Plot the concentration of this compound (determined by HPLC) versus time for each pH value.

  • Determine the degradation kinetics, which for many anthocyanins follows a first-order model. The integrated rate law for a first-order reaction is: ln([A]t) = -kt + ln([A]₀), where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the degradation rate constant.

  • Calculate the half-life (t½) for each pH condition using the formula: t½ = 0.693 / k.

Conclusion

The stability of this compound is profoundly influenced by pH. It is most stable in highly acidic environments (pH < 3) and becomes increasingly unstable as the pH rises towards neutral and alkaline conditions. This instability is due to structural transformations that lead to a loss of color and degradation of the molecule. For researchers, scientists, and drug development professionals, a comprehensive understanding of these pH-dependent stability characteristics is essential for the formulation of stable and effective products containing this compound. The experimental protocols outlined in this guide provide a robust framework for quantifying the stability of this and other anthocyanins under various conditions.

References

Thermal Degradation Profile of Petunidin-3-O-arabinoside chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Petunidin-3-O-arabinoside chloride is an anthocyanin, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants. As with other anthocyanins, its stability is a critical factor in the context of food processing, pharmaceutical formulation, and as a natural colorant, with temperature being a key determinant of its degradation. Understanding the thermal degradation profile is essential for predicting shelf-life, ensuring product quality, and maintaining bioavailability.

This technical guide outlines the typical thermal degradation kinetics, influential factors, and common degradation products of anthocyanins, with a specific focus on petunidin (B3231668) and its derivatives as a proxy for this compound. It further details the standard experimental methodologies used to assess thermal stability.

General Thermal Degradation Kinetics of Anthocyanins

The thermal degradation of anthocyanins, including petunidin glycosides, is widely reported to follow first-order reaction kinetics . This implies that the rate of degradation is directly proportional to the concentration of the anthocyanin. The degradation rate constant (k) increases with temperature, a relationship that is typically well-described by the Arrhenius equation.

Factors that significantly influence the thermal stability of anthocyanins include:

  • Temperature: Higher temperatures markedly accelerate the degradation rate.

  • pH: Anthocyanins are generally most stable in acidic conditions (pH 1-3). As the pH increases towards neutrality and alkalinity, their stability decreases significantly.

  • Chemical Structure:

    • Glycosylation: The type and number of sugar moieties attached to the anthocyanidin core affect stability.

    • Acylation: Acylation of the sugar moieties with organic acids generally enhances thermal stability.

    • Methoxylation: Increased methoxylation on the B-ring can also improve stability.

  • Oxygen and Light: The presence of oxygen and exposure to light, particularly UV, can promote oxidative degradation.

  • Presence of Other Compounds: Co-pigments, metal ions, sugars, and ascorbic acid can have either a stabilizing or destabilizing effect.

Quantitative Data on Thermal Degradation of Petunidin and Related Anthocyanins

While specific kinetic data for this compound is unavailable, the following table summarizes the thermal degradation data for petunidin and other relevant anthocyanins to provide a comparative reference.

AnthocyaninMatrix/ConditionsTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Activation Energy (Ea) (kJ/mol)Reference(s)
Petunidin Standard SolutionConventional HeatingNot Specified13.04 sNot Reported[1]
Microwave IrradiationNot Specified5.01 sNot Reported[1]
Delphinidin Standard SolutionConventional HeatingNot Specified19.02 sNot Reported[1]
Microwave IrradiationNot Specified6.40 sNot Reported[1]
Cyanidin-3-O-glucoside Freeze-dried Sour Cherry Paste80Not ReportedNot Reported55[2]
110Total degradation after 20 minNot Reported[2]
120Total degradation after 20 minNot Reported[2]
Cyanidin-3-O-glucosylrutinoside Freeze-dried Sour Cherry Paste802.2 x 10⁻² min⁻¹32.10 min42[2]
1208.5 x 10⁻² min⁻¹Not Reported[2]
Anthocyanins from Black Rice Bran Food Colorant Powder (pH 2.0-5.0)60-100Increases with temperature and pHDecreases with increasing temperature and pHLower at higher pH[3]
Anthocyanins from Purple Maize Extract80-180Follows first-order kinetics429.96 min at 80°C to 14.26 min at 180°CNot Reported[4]

Experimental Protocols for Assessing Thermal Degradation

A multi-faceted approach is typically employed to characterize the thermal degradation profile of anthocyanins. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is the most common and reliable method for quantifying the concentration of specific anthocyanins over time during thermal degradation studies.

  • Objective: To separate and quantify this compound and its degradation products.

  • Instrumentation: A standard HPLC system equipped with a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1]

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Acidified water (e.g., with 0.5-5% formic acid or trifluoroacetic acid) to maintain a low pH and ensure anthocyanin stability in their flavylium (B80283) cation form.

    • Solvent B: Acetonitrile or methanol.

  • Elution Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute more hydrophobic compounds. The specific gradient profile will need to be optimized for the separation of this compound and its expected degradation products.

  • Detection: The DAD is set to scan a range of wavelengths (typically 200-600 nm) to obtain the full UV-Vis spectrum of each eluting compound. Anthocyanins are typically quantified at their maximum absorbance in the visible region (around 520 nm).

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate acidic buffer.

    • Dispense aliquots of the solution into sealed vials.

    • Subject the vials to different constant temperatures for varying durations.

    • At each time point, remove a vial and immediately cool it in an ice bath to stop the degradation reaction.

    • Analyze the samples by HPLC-DAD to determine the remaining concentration of the parent compound.

    • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition of the compound by measuring the change in mass as a function of temperature.

  • Objective: To determine the temperatures at which this compound undergoes significant decomposition.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of the purified compound is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots mass loss versus temperature, revealing the onset and different stages of thermal decomposition. For anthocyanins, decomposition often occurs in multiple stages, starting with the loss of water, followed by the cleavage of the glycosidic bond, and then the degradation of the aglycone.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal transitions such as melting and decomposition.

  • Objective: To determine the temperatures of thermal transitions and the enthalpy changes associated with them.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small amount of the sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • Both pans are heated at a constant rate (e.g., 5-10 °C/min).

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. For anthocyanins, endothermic peaks may correspond to dehydration and decomposition.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_thermal Thermal Treatment cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of This compound in Acidic Buffer B Aliquot into Sealed Vials A->B G Thermogravimetric Analysis (TGA) A->G H Differential Scanning Calorimetry (DSC) A->H C Incubate at Constant Temperatures (e.g., 60, 80, 100°C) B->C D Collect Samples at Different Time Intervals C->D E Immediately Cool Samples on Ice D->E F HPLC-DAD Analysis E->F I Determine Concentration vs. Time F->I K Identify Decomposition Temperatures and Transitions G->K H->K J Calculate Degradation Rate Constant (k) and Half-life (t½) I->J Degradation_Pathway A Petunidin-3-O-arabinoside (Flavylium Cation) B Chalcone Pseudobase A->B Heat, pH > 3 C Deglycosylation B->C E Phloroglucinaldehyde (from A-ring) B->E C-ring cleavage F Gallic Acid Monomethyl Ether (from B-ring) B->F C-ring cleavage D Petunidin (Aglycone) C->D D->E Heat D->F Heat

References

Methodological & Application

Application Note: Quantification of Petunidin-3-O-arabinoside Chloride by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin-3-O-arabinoside chloride is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1] As a member of the flavonoid group, it exhibits strong antioxidant properties, making it a compound of interest for research in nutraceuticals, pharmaceuticals, and food science.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in various matrices, particularly from fruit extracts.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of acidified water and an organic solvent, typically methanol (B129727) or acetonitrile. The acidic mobile phase helps to maintain the anthocyanin in its stable flavylium (B80283) cation form. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of anthocyanins, which is typically around 520 nm.[2] Quantification is based on the peak area of the analyte compared to a calibration curve generated from a certified reference standard of this compound.

Quantitative Data Summary

The concentration of petunidin-3-O-arabinoside can vary significantly depending on the plant source, cultivar, and maturity. The following table summarizes quantitative data for petunidin-3-O-arabinoside found in a specific blueberry cultivar.

AnalyteMatrixConcentration (mg/100g fresh weight)Method of Detection
Petunidin-3-O-arabinosideBlueberry Fruit (Cultivar: 'Misty')Present (specific concentration not isolated in source)UPLC-ESI-MS/MS

Note: While the presence of petunidin-3-O-arabinoside in the 'Misty' cultivar was confirmed and quantified relative to other anthocyanins, the precise concentration in mg/100g FW was not explicitly stated in the cited source. The study focused on the dynamics of anthocyanin profiles.[1]

Experimental Protocols

Reagents and Materials
  • This compound certified reference standard (>95% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade formic acid

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a precise volume of methanol containing 0.1% formic acid.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Example for Blueberry Fruit)
  • Homogenize a known weight of fresh or frozen blueberries.

  • Extract a portion of the homogenate (e.g., 1 g) with an acidified methanol solution (e.g., methanol with 1% formic acid) in a ratio of 1:10 (w/v).

  • Vortex the mixture thoroughly and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of mobile phase A.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method
  • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 520 nm

  • Injection Volume: 20 µL

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.07030
25.05050
30.0955
35.0955
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.995 for good linearity.

  • Identify the peak corresponding to petunidin-3-O-arabinoside in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve equation.

  • Account for the dilution factors from the sample preparation steps to determine the final concentration in the original sample.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Homogenization Extraction Extraction with Acidified Methanol Sample->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Concentration Solvent Evaporation & Reconstitution Centrifugation->Concentration Filtration_Sample Sample Filtration (0.45 µm) Concentration->Filtration_Sample Injection Injection into HPLC Filtration_Sample->Injection Standard Standard Weighing & Dissolving Dilution Serial Dilution of Standard Standard->Dilution Filtration_Std Standard Filtration (0.45 µm) Dilution->Filtration_Std Filtration_Std->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection at 520 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Petunidin-3-O-arabinoside Chromatogram->Quantification Calibration->Quantification Result Final Concentration Calculation Quantification->Result

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Petunidin-3-O-arabinoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables. Petunidin (B3231668), the aglycone of this compound, is an O-methylated derivative of delphinidin. Anthocyanins, including petunidin derivatives, are of significant interest to researchers in the fields of food science, nutrition, and drug development due to their potent antioxidant properties and potential health benefits. These benefits are linked to the mitigation of oxidative stress, which is implicated in numerous chronic diseases. The analysis and characterization of specific anthocyanins like Petunidin-3-O-arabinoside are crucial for understanding their bioavailability, metabolism, and mechanism of action.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the identification and quantification of anthocyanins in complex matrices. This application note provides a detailed protocol for the fragmentation analysis of this compound by mass spectrometry, offering insights into its structural elucidation.

Mass Spectrometry Fragmentation of this compound

The fragmentation of Petunidin-3-O-arabinoside in positive ion mode electrospray ionization (ESI) mass spectrometry is characterized by the cleavage of the glycosidic bond, resulting in the loss of the arabinose sugar moiety. This neutral loss leads to the formation of the stable petunidin aglycone.

The fragmentation pattern can be summarized as follows:

  • Parent Ion: The protonated molecule of Petunidin-3-O-arabinoside, [M]⁺, is observed at a mass-to-charge ratio (m/z) of 449.1.

  • Fragment Ion: The primary fragmentation event is the loss of the arabinoside group (a neutral loss of 132 Da), resulting in the formation of the petunidin aglycone ion at an m/z of 317.1.

This characteristic fragmentation is a key diagnostic tool for the identification of Petunidin-3-O-arabinoside in various samples.

Quantitative Data Summary

The table below summarizes the key mass spectrometry data for the fragmentation of Petunidin-3-O-arabinoside.

Compound NameParent Ion (m/z) [M]⁺Major Fragment Ion (m/z) [M - 132]⁺Identity of Fragment Ion
Petunidin-3-O-arabinoside449.1317.1Petunidin Aglycone

Experimental Protocol

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Extraction from Solid Samples (e.g., fruits, plant tissues):

    • Homogenize 1 gram of the sample in 10 mL of acidified methanol (B129727) (1% HCl or 1% formic acid).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30-50% B (linear gradient)

    • 25-27 min: 50-95% B (linear gradient)

    • 27-30 min: 95% B (isocratic)

    • 30-35 min: Re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with product ion scan for structural confirmation.

  • MRM Transition:

    • Q1 (Parent Ion): m/z 449.1

    • Q3 (Fragment Ion): m/z 317.1

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates:

    • Desolvation Gas (Nitrogen): 800 L/hr.

    • Cone Gas (Nitrogen): 50 L/hr.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV to induce fragmentation of the parent ion to the desired fragment ion.

Visualizations

Fragmentation_Pathway Parent Petunidin-3-O-arabinoside [M]⁺ m/z = 449.1 Fragment Petunidin Aglycone [M - 132]⁺ m/z = 317.1 Parent->Fragment NeutralLoss Loss of Arabinoside (-132 Da)

Caption: Fragmentation pathway of Petunidin-3-O-arabinoside.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Homogenization Sample Homogenization (Acidified Methanol) Extraction Ultrasonic Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Identification Compound Identification (m/z 449.1 -> 317.1) MS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Application Notes and Protocols: In Vitro Antioxidant Assays for Petunidin-3-O-arabinoside chloride (DPPH and FRAP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petunidin-3-O-arabinoside chloride is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. These properties are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress, which is implicated in numerous chronic diseases. This document provides detailed protocols for two widely used in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay, as applied to the characterization of this compound.

1. DPPH Radical Scavenging Assay

The DPPH assay is a common and relatively simple method for determining the free radical scavenging capacity of a compound. The principle of this assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is visually apparent as a color change from purple to yellow, which is quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.

Experimental Protocol

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of Test Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol with a similar concentration range as the test sample.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the test sample or positive control at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample/control.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

CompoundDPPH IC50 (µM)Reference
Petunidin-3-O-glucoside6.61[1]
Petunidin (B3231668) (Aglycone)--
Ascorbic Acid (Standard)7.28[1]

Note: The antioxidant activity of anthocyanins can be influenced by the type of sugar moiety. It is anticipated that this compound would exhibit a potent DPPH radical scavenging activity with an IC50 value in a similar micromolar range.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The absorbance change is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Experimental Protocol

Materials and Reagents:

  • This compound

  • FRAP Reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Standard: Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath set at 37°C

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the freshly prepared reagent to 37°C in a water bath before use.

  • Preparation of Test Sample Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or water). From the stock solution, prepare a series of dilutions.

  • Preparation of Standard Curve: Prepare a series of aqueous solutions of FeSO₄·7H₂O or Trolox at different concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay Procedure:

    • Add 20 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation of FRAP Value:

    • Construct a standard curve by plotting the absorbance of the standards against their respective concentrations.

    • Determine the FRAP value of the sample from the standard curve.

    • The results are typically expressed as µmol of Fe(II) equivalents per gram of sample or as Trolox equivalents (TE).

Data Presentation

Specific FRAP values for this compound are not widely reported. The table below provides representative FRAP values for berry extracts rich in anthocyanins, including petunidin glycosides, to illustrate the expected antioxidant capacity.

SampleFRAP Value (µmol TE/g)Reference
Highbush Blueberry Extract13.9 - 45.9[2][3]
Rabbiteye Blueberry Extract-[4][5]
Lowbush Blueberry Extract25.9 - 45.9[2][3]

Note: The FRAP value is influenced by the total phenolic and anthocyanin content of the sample. Given its chemical structure, this compound is expected to demonstrate significant ferric reducing power.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH_sol->Mix Sample_sol Prepare Sample Dilutions (this compound) Sample_sol->Mix Control_sol Prepare Positive Control (Ascorbic Acid/Trolox) Control_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare and Pre-warm FRAP Reagent (37°C) Mix Mix Sample/Standard with FRAP Reagent in 96-well plate FRAP_reagent->Mix Sample_sol Prepare Sample Dilutions (this compound) Sample_sol->Mix Standard_sol Prepare Standard Curve (FeSO4/Trolox) Standard_sol->Mix Incubate Incubate at 37°C (4-30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (µmol TE/g) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Application Notes and Protocols for Measuring Petunidin-3-O-arabinoside Chloride Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing cell-based assays to characterize the biological activity of Petunidin-3-O-arabinoside chloride, an anthocyanin found in sources such as blueberries.[1] The following sections detail methods for assessing its antioxidant, anti-inflammatory, and cytotoxic properties, including the underlying signaling pathways.

Assessment of Antioxidant Activity

This compound, as an anthocyanin, is expected to possess significant antioxidant properties.[1][2] The Cellular Antioxidant Activity (CAA) assay is a robust method to quantify the intracellular antioxidant potential of this compound. This assay measures the ability of the compound to prevent the oxidation of a fluorescent probe within living cells, providing a more biologically relevant assessment than simple chemical-based assays.

Signaling Pathway: Nrf2/ARE Pathway

Anthocyanins often exert their antioxidant effects by modulating the Keap1-Nrf2/ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like certain anthocyanins, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Petunidin Petunidin-3-O-arabinoside chloride Keap1_Nrf2 Keap1-Nrf2 Complex Petunidin->Keap1_Nrf2 inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub Ubiquitin Keap1->Ub marks Nrf2 for Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Nrf2/ARE antioxidant signaling pathway.

Quantitative Data

While specific data for this compound is limited, the following table presents representative data for a closely related compound, Petunidin-3-O-glucoside, to illustrate expected outcomes.

CompoundAssayCell LineEndpointResult
Petunidin-3-O-glucosideCAAH9c2Antioxidant ActivityHigher CAA units than Delphinidin at 0-10 µM
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from standard methods for assessing cellular antioxidant activity.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • Quercetin (B1663063) (positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of this compound and quercetin in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Cell Treatment: Remove the culture medium and wash the cells with PBS. Add 100 µL of medium containing 25 µM DCFH-DA to each well and incubate for 1 hour.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Compound Addition: Add 100 µL of the prepared compound dilutions (including a vehicle control and positive control) to the respective wells.

  • Induction of Oxidative Stress: Add 100 µL of 600 µM AAPH to all wells to induce peroxyl radical formation.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 1 - (AUCsample / AUCcontrol). Results can be expressed as quercetin equivalents (QE).

CAA_Workflow A Seed HepG2 cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with DCFH-DA probe B->C D Wash cells with PBS C->D E Add this compound and controls D->E F Induce oxidative stress with AAPH E->F G Measure fluorescence kinetically F->G H Calculate CAA units G->H

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Assessment of Anti-inflammatory Activity

Anthocyanins are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. This can be assessed using a reporter gene assay in cells stimulated with an inflammatory agent like TNF-α.

Signaling Pathway: NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as cytokines and adhesion molecules. Anthocyanins can inhibit this pathway at various steps, including the inhibition of IκB degradation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds to IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases IkB IκB IkB_NFkB->IkB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Proteasome Proteasome Degradation IkB->Proteasome Petunidin Petunidin-3-O-arabinoside chloride Petunidin->IKK inhibition DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription (e.g., IL-6, COX-2) DNA->Inflammatory_Genes activates

Caption: NF-κB anti-inflammatory signaling pathway.

Quantitative Data

The following table provides representative data for the anti-inflammatory activity of related anthocyanins.

CompoundAssayCell LineEndpointResult (IC50)
Peonidin-3-O-glucosideNF-κB activityL02 cellsInhibition of NF-κB activationDose-dependent reduction
Experimental Protocol: NF-κB Reporter Assay

This protocol describes the use of a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-NF-κB-luc cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxicity. Calculate the percentage inhibition of NF-κB activity for each concentration and determine the IC50 value.

NFkB_Assay_Workflow A Seed HEK293T-NF-κB-luc cells in a 96-well plate B Treat with Petunidin-3-O-arabinoside chloride A->B C Stimulate with TNF-α B->C D Lyse cells and add luciferase reagent C->D E Measure luminescence D->E F Calculate % inhibition and IC50 E->F

Caption: NF-κB Reporter Assay Workflow.

Assessment of Cytotoxic and Anti-cancer Activity

The potential of this compound to induce cytotoxicity in cancer cells can be evaluated using a cell viability assay, such as the MTT assay. To further investigate the mechanism of cell death, an apoptosis assay measuring caspase activity can be performed.

Quantitative Data

The following table presents representative data for the anti-cancer activity of related anthocyanins.

CompoundAssayCell LineEndpointResult (IC50)
Cyanidin-3-O-glucosideCell ViabilityHS578T (breast cancer)Growth InhibitionDose-dependent
Peonidin-3-O-glucosideCell ViabilityHS578T (breast cancer)Growth InhibitionDose-dependent
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HT-29 colon cancer cells)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat with Petunidin-3-O-arabinoside chloride A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate % viability and IC50 E->F Caspase_Assay_Workflow A Seed and treat cells as in MTT assay B Add Caspase-Glo® 3/7 reagent A->B C Incubate at room temperature B->C D Measure luminescence C->D E Analyze caspase activity D->E

References

Application Notes and Protocols for the Extraction of Petunidin-3-O-arabinoside chloride from Blueberries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petunidin-3-O-arabinoside chloride is a specific anthocyanin found in blueberries, contributing to their deep blue-purple pigmentation and potent antioxidant properties. This document provides detailed protocols for the extraction and purification of this compound from blueberries (Vaccinium corymbosum and other species). The methods described range from conventional solvent extraction to more advanced techniques like ultrasound-assisted extraction, tailored for laboratory-scale applications.

Data Presentation: Comparison of Extraction Methods

The efficiency of anthocyanin extraction from blueberries is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Different Extraction Techniques for Total Anthocyanin Yield from Blueberries

Extraction MethodSolvent SystemTemperature (°C)TimeTotal Anthocyanin YieldReference
Ultrasound-Assisted Extraction (UAE)Methanol (B129727)/Water (80/20 v/v), pH 3.0Ambient-84.9 ± 1.2 mg/100g[1]
UAEEthanol (B145695)/Water (72.5%), 0.02% HCl3024 h16.21 ± 0.44 mg/g[2]
UAECholine chloride:sorbitol (1:1) with 34.79% water48.3837.63 min2.12 mg CGE/g[3]
UAE from residue-4040 min108.23 mg/100g DW[3][4]
Subcritical Water Extraction (SWE)Water1303 min0.47 ± 0.03 mg/g FW[5][6]
SWE with Acid1% Citric Acid1303 min0.50 ± 0.04 mg/g FW[5]
Conventional Solvent Extraction60% Ethyl Alcohol60--[7]
Accelerated Solvent Extraction (ASE)Ethanol/Water (79.8%)41.31 cycle18.46 mg C3GE/g BR[8]

Abbreviations: CGE - Cyanidin-3-glucoside equivalents; C3GE - Cyanidin-3-glucoside equivalents; DW - Dry Weight; FW - Fresh Weight; BR - Blueberry Residue.

Table 2: Influence of Solvent Composition on Total Anthocyanin Extraction

SolventConditionsTotal Anthocyanin ContentReference
Methanol/Water (80/20 v/v), pH 3.0Ultra-sonicationMost effective homogenization and maximal extraction yield[1]
Methanol:Water:Trifluoroacetic acid (70:30:1, v/v/v)-Considered the best solvent system in a comparative study[2]
Acidified Methanol-More efficient than acidified ethanol in one study[1]
Acidified Water (1% Citric Acid)Solvent extraction from residueMinimized extraction time, inorganic and safe solvent[3][4]
Acetone (100% then 70%)Sonication, partitioned with chloroformEffective for obtaining an aqueous fraction of anthocyanins[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE) of Total Anthocyanins

This protocol describes a highly efficient method for extracting a broad range of anthocyanins, including petunidin-3-O-arabinoside, from blueberries.

Materials and Equipment:

  • Fresh or frozen blueberries

  • Mortar and pestle

  • Liquid nitrogen

  • Extraction Solvent: Methanol/Water (80:20, v/v) acidified with 0.1% HCl (or other acids like formic or citric acid to achieve pH ~3.0)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper, or 0.45 µm syringe filters)

  • pH meter

Procedure:

  • Sample Preparation: Freeze fresh blueberries with liquid nitrogen and grind them into a fine powder using a mortar and pestle. This increases the surface area for efficient extraction.

  • Extraction:

    • Weigh 10 g of the powdered blueberry sample into a beaker or flask.

    • Add 100 mL of the acidified methanol/water extraction solvent (a 1:10 solid-to-liquid ratio is common).[2]

    • Place the beaker in an ultrasonic bath. For optimal results with UAE, parameters such as 400 W ultrasonic power for 40 minutes at 40°C can be effective.[3][4]

  • Separation:

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant. The extraction of the solid residue can be repeated 2-3 times with fresh solvent to maximize yield.

    • Combine all the supernatants.

  • Solvent Removal:

    • Concentrate the combined supernatant using a rotary evaporator at a temperature below 40°C to remove the methanol. This leaves a concentrated aqueous extract rich in anthocyanins.

  • Storage: Store the crude extract at -20°C or lower in the dark to prevent degradation.

Protocol 2: Purification of this compound

This protocol outlines the steps to isolate petunidin-3-O-arabinoside from the crude anthocyanin extract using solid-phase extraction (SPE) and preparative chromatography.

Materials and Equipment:

  • Crude anthocyanin extract (from Protocol 1)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation-exchange like DSC-SCX)[10][11]

  • SPE vacuum manifold

  • Solvents for SPE: acidified water (e.g., with 0.02% phosphoric acid), acidified ethanol[10][11]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Mobile phases for HPLC: e.g., Solvent A: 1% formic acid in water; Solvent B: acetonitrile.[9]

  • Fraction collector

  • Lyophilizer (freeze-dryer)

Procedure:

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing it with methanol followed by acidified water.

    • Load the crude aqueous anthocyanin extract onto the cartridge. Sugars, organic acids, and other polar impurities will pass through.

    • Wash the cartridge with acidified water to remove any remaining impurities.

    • Elute the anthocyanins from the cartridge using acidified ethanol. This results in an anthocyanin-enriched extract.[10][11]

  • Preparative HPLC Fractionation:

    • Concentrate the enriched extract to dryness and redissolve it in a small volume of the initial mobile phase.

    • Inject the sample into the Prep-HPLC system.

    • Perform a gradient elution to separate the different anthocyanins. A typical gradient might be from 5% to 25% Solvent B over 50 minutes.[9]

    • Monitor the elution profile at 520 nm, the characteristic absorbance maximum for anthocyanins.

    • Collect the fractions corresponding to the peak of petunidin-3-O-arabinoside. The identity of the peak can be confirmed by analytical HPLC-MS by its mass-to-charge ratio (m/z).[9]

  • Desalting and Lyophilization:

    • The collected fractions will contain the mobile phase acids. If necessary, these can be removed by another round of SPE.

    • Freeze the purified fraction and lyophilize it to obtain this compound as a dry powder.

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Blueberries Fresh/Frozen Blueberries Powder Frozen Blueberry Powder Blueberries->Powder Liquid N2 Grinding Extraction Ultrasound-Assisted Extraction (UAE) Powder->Extraction Solvent Acidified Solvent (e.g., 80% MeOH) Solvent->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation CrudeExtract Crude Anthocyanin Extract Centrifugation->CrudeExtract SPE Solid-Phase Extraction (C18 Cleanup) CrudeExtract->SPE EnrichedExtract Enriched Anthocyanin Fraction SPE->EnrichedExtract PrepHPLC Preparative HPLC EnrichedExtract->PrepHPLC IsolatedCompound Isolated Petunidin-3-O- arabinoside Fraction PrepHPLC->IsolatedCompound Lyophilization Lyophilization IsolatedCompound->Lyophilization FinalProduct Pure Petunidin-3-O- arabinoside chloride Lyophilization->FinalProduct

Caption: Workflow for extraction and purification of this compound.

References

Application Notes and Protocols for Petunidin-3-O-arabinoside chloride as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin-3-O-arabinoside chloride is a naturally occurring anthocyanin found in various fruits and vegetables, notably in blueberries.[1] As a member of the flavonoid class of polyphenols, it contributes to the vibrant red, purple, and blue colors of many plants.[2] Beyond its role as a pigment, this compound exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for research in nutrition, pharmacology, and drug development.[1][3][4] These application notes provide detailed protocols for the use of this compound as an analytical standard for quantification, as well as methods to assess its biological activity.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its accurate use as an analytical standard.

PropertyValueReference
Chemical Formula C₂₁H₂₁ClO₁₁[5]
Molecular Weight 484.8 g/mol [5]
CAS Number 28500-03-0[1]
Appearance Solid-
Purity (Typical) ≥95% (HPLC)[5]
Storage Conditions Store at -15°C in a dry and dark place.[5]
Solubility Soluble in methanol (B129727).-

Note: Anthocyanins are sensitive to changes in pH and can degrade when exposed to light and high temperatures. For optimal stability, acidic mobile phases (pH < 2.0) are recommended for chromatographic analysis to maintain the compound in its more stable flavylium (B80283) cation form.[2]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in samples such as fruit extracts. The method should be validated for specific matrices.

a. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of acidified methanol (0.1% HCl in methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

b. Sample Preparation (Example: Blueberry Extract)

  • Homogenize 1 g of fresh or frozen blueberries with 10 mL of acidified methanol (80% methanol, 1% formic acid).

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

c. HPLC Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 5% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5-20% B over 20 minutes, then a wash and re-equilibration step.
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 520 nm
Injection Volume 20 µL

d. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_Run HPLC Analysis (C18, 520 nm) Standard_Prep->HPLC_Run Inject Standards Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_Run Inject Sample Data_Acquisition Data Acquisition HPLC_Run->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for the quantification of this compound using HPLC.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

a. Reagent Preparation

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store in the dark.

  • Test Sample Solutions: Prepare various concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control: Prepare a solution of a known antioxidant such as ascorbic acid or Trolox in methanol.

b. Assay Procedure

  • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each test sample concentration, positive control, and methanol (as a blank).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

c. Calculation

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the DPPH solution with methanol.

  • A_sample is the absorbance of the DPPH solution with the test sample or positive control.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample in 96-well plate DPPH_Sol->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Read_Abs Read Absorbance at 517 nm Incubate->Read_Abs Calculate Calculate % Scavenging Read_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Biological Activity and Signaling Pathways

Anthocyanins, including petunidin (B3231668) glycosides, are known to exert their biological effects through the modulation of various cellular signaling pathways. Their antioxidant and anti-inflammatory properties are often attributed to their ability to influence pathways such as NF-κB and Nrf2.[2][4][6][7]

1. Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Inflammatory stimuli can activate the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Anthocyanins can inhibit this pathway, potentially by preventing the degradation of IκBα, thereby suppressing the inflammatory response.[2]

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination NFkB NF-κB (Active) Proteasome->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Pro_Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_Inflammatory_Genes Transcription Petunidin_Arabinoside Petunidin-3-O-arabinoside Petunidin_Arabinoside->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by Petunidin-3-O-arabinoside.

2. Antioxidant Response via Nrf2 Pathway Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of inducers like anthocyanins can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant enzymes.[6][7]

Antioxidant Response Signaling Pathway

Antioxidant_Response_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Transcription Petunidin_Arabinoside Petunidin-3-O-arabinoside Petunidin_Arabinoside->Keap1_Nrf2 Induces Dissociation

Caption: Activation of the Nrf2 antioxidant response pathway by Petunidin-3-O-arabinoside.

Conclusion

This compound is a valuable analytical standard for the accurate quantification of this anthocyanin in various matrices. Its well-characterized antioxidant and anti-inflammatory properties, mediated through key cellular signaling pathways, also make it an important tool for research in drug discovery and development. The protocols and information provided herein serve as a comprehensive guide for its effective use in a laboratory setting.

References

Application Notes and Protocols for Studying Anti-inflammatory Pathways of Petunidin-3-O-arabinoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin-3-O-arabinoside chloride is an anthocyanin, a class of flavonoids known for their vibrant colors and potential health benefits. Emerging research suggests that anthocyanins, including petunidin (B3231668) glycosides, possess significant antioxidant and anti-inflammatory properties.[1][2] These compounds are of great interest to the scientific community for their potential therapeutic applications in inflammatory diseases. The anti-inflammatory effects of anthocyanins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound in a laboratory setting. The protocols detailed below are designed for in vitro studies using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model of inflammation.

Key Signaling Pathways in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The activation of inflammatory pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.[5][6]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It consists of several subfamilies, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Inflammatory stimuli activate these kinases through a series of phosphorylation events. Once activated, they can regulate the expression of inflammatory mediators.[3][7]

Data Presentation

The following tables summarize hypothetical quantitative data for key experiments investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS1 µg/mL25.8 ± 2.10
LPS + this compound1018.5 ± 1.528.3
LPS + this compound2512.3 ± 1.152.3
LPS + this compound507.9 ± 0.869.4

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-55 ± 832 ± 5
LPS1 µg/mL1240 ± 98850 ± 75
LPS + this compound10980 ± 85670 ± 62
LPS + this compound25650 ± 55430 ± 41
LPS + this compound50320 ± 30210 ± 25

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot) and allow them to adhere overnight.[8]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for Western blot).[9]

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (cells treated with LPS alone).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour incubation period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).[10]

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after 24 hours of treatment.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9]

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Cell Lysis: After treatment (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include:

    • Phospho-p65 (Ser536)

    • Total p65

    • Phospho-IκBα (Ser32)

    • Total IκBα

    • Phospho-p38 (Thr180/Tyr182)

    • Total p38

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-JNK (Thr183/Tyr185)

    • Total JNK

    • β-actin (as a loading control)[5][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Pathways and Workflows

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases Activation p38 p38 UpstreamKinases->p38 Phosphorylation ERK ERK UpstreamKinases->ERK Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation ERK->TranscriptionFactors Activation JNK->TranscriptionFactors Activation Petunidin Petunidin-3-O-arabinoside chloride Petunidin->UpstreamKinases Inhibition Genes Pro-inflammatory Genes TranscriptionFactors->Genes Transcription

Caption: Proposed mechanism of this compound on the MAPK signaling pathway.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB & MAPK proteins) cell_lysis->western end End griess->end elisa->end western->end

Caption: Experimental workflow for studying the anti-inflammatory effects of this compound.

References

Application Notes and Protocols: Petunidin-3-O-arabinoside chloride in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin-3-O-arabinoside chloride, an anthocyanin predominantly found in berries such as blueberries, is a natural pigment with significant potential in food science research.[1][2] Its classification as a flavonoid glycoside contributes to its notable antioxidant properties.[1][3] These characteristics position this compound as a promising natural alternative to synthetic food colorants and as a functional ingredient to enhance the nutritional profile and shelf-life of food products. This document provides detailed application notes and experimental protocols for the investigation of this compound in various food science contexts.

Physicochemical Properties

PropertyValueSource
Molecular Formula C21H21ClO11PubChem
Molecular Weight 484.8 g/mol PubChem
Appearance Dark red to purple solidGeneral Anthocyanin Properties
Solubility Water-soluble[4]

Applications in Food Science Research

Natural Food Colorant

This compound imparts a range of red to purple hues, making it a viable natural colorant for various food matrices.[3] The stability of its color is, however, dependent on several factors including pH, temperature, and light exposure.

Protocol for Evaluating Color Stability:

A detailed protocol for assessing the color stability of this compound in a model food system is provided below.

Experimental Workflow for Color Stability Assessment

prep Prepare Buffer Solutions (pH 3, 5, 7) sample_prep Dissolve Pt-3-O-ara in Buffers prep->sample_prep incubation Incubate Samples (Different Temperatures & Light Conditions) sample_prep->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement Time intervals analysis Calculate Color Degradation (Half-life, k-value) measurement->analysis conclusion Determine Optimal Stability Conditions analysis->conclusion

Caption: Workflow for assessing the color stability of this compound.

Protocol:

  • Preparation of Solutions:

    • Prepare buffer solutions at pH 3.0, 5.0, and 7.0 using citrate-phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare working solutions by diluting the stock solution in the respective buffer solutions to a final concentration that gives an initial absorbance of approximately 1.0 at its λmax (around 520 nm).

  • Incubation Conditions:

    • Temperature: Aliquot the working solutions into separate vials for each temperature condition (e.g., 25°C, 50°C, 75°C, and 100°C).

    • Light: For each temperature, prepare two sets of samples: one exposed to light (e.g., a controlled light chamber) and one wrapped in aluminum foil to protect from light.

  • Data Collection:

    • Measure the absorbance of each sample at its λmax at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). A spectrophotometer is used for this measurement.

  • Data Analysis:

    • The degradation of the anthocyanin is assumed to follow first-order kinetics.

    • Calculate the degradation rate constant (k) using the formula: ln(A/A₀) = -kt, where A is the absorbance at time t, and A₀ is the initial absorbance.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693/k.

Expected Outcome: This protocol will yield quantitative data on the stability of this compound under various conditions, allowing for the determination of its suitability as a food colorant in different products. Generally, anthocyanins exhibit higher stability at lower pH values.

Antioxidant Activity

The antioxidant capacity of this compound is a key functional property.[1] This can be evaluated using various in vitro assays.

Protocols for Antioxidant Activity Assessment:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • In a microplate well, mix a specific volume of the this compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Mix a small volume of the this compound solution with the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The scavenging activity is calculated similarly to the DPPH assay.

    • Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

Antioxidant Assay Workflow

prep Prepare Reagents (DPPH/ABTS) reaction Mix Sample with Reagent prep->reaction sample_prep Prepare Sample Dilutions sample_prep->reaction incubation Incubate in Dark reaction->incubation measurement Measure Absorbance incubation->measurement analysis Calculate Scavenging % and IC50/TEAC measurement->analysis

Caption: General workflow for DPPH and ABTS antioxidant assays.

Antimicrobial Activity

Flavonoids, including anthocyanins, have demonstrated antimicrobial properties against a range of foodborne pathogens.[5] The potential of this compound as a natural food preservative can be investigated through antimicrobial assays.

Protocol for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

  • Microorganism Preparation:

    • Culture selected foodborne pathogens (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes) in appropriate broth media to reach the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 10^6 CFU/mL.

  • Assay Procedure (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of this compound in a 96-well microplate containing the appropriate broth medium.

    • Inoculate each well with the prepared bacterial suspension.

    • Include positive (broth with bacteria) and negative (broth only) controls.

    • Incubate the microplate at 37°C for 24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination:

    • Subculture the contents of the wells that show no visible growth onto agar (B569324) plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Antimicrobial Activity Logical Flow

start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria inoculate Inoculate Microplate prep_bacteria->inoculate serial_dilution Serial Dilution of Pt-3-O-ara serial_dilution->inoculate incubate Incubate 24h inoculate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_plates Incubate Plates 24h subculture->incubate_plates read_mbc Determine MBC incubate_plates->read_mbc end End read_mbc->end

Caption: Logical flow for determining MIC and MBC of this compound.

Quantification in Food Matrices

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a common and effective method for the quantification of this compound in food samples, such as blueberry juice.[6][7]

Protocol for HPLC-DAD Quantification:

  • Sample Preparation (e.g., Blueberry Juice):

    • Centrifuge the juice sample to remove solids.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) with a C18 cartridge to concentrate the anthocyanins and remove interfering substances.

  • HPLC-DAD Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 5% formic acid in water and (B) methanol.

    • Gradient Program: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-array detector set at 520 nm.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound.

    • Inject the prepared sample and the standards into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum compared to the standard.

    • Quantify the amount in the sample by comparing its peak area to the calibration curve.

Interaction with Food Macromolecules

The stability and bioavailability of anthocyanins can be influenced by their interaction with food macromolecules such as proteins and polysaccharides.[1][8] These interactions can lead to the formation of complexes that protect the anthocyanin from degradation.

Investigating Interactions:

  • Spectroscopic Methods: UV-Vis and fluorescence spectroscopy can be used to study the binding of this compound to proteins (e.g., whey protein, casein) or polysaccharides (e.g., pectin, starch). Changes in the absorption or emission spectra can indicate complex formation.

  • Isothermal Titration Calorimetry (ITC): This technique can provide thermodynamic parameters of the binding interaction, such as the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS).

  • Molecular Docking: Computational methods can be used to predict the binding site and the nature of the interactions between this compound and food macromolecules.

Data Presentation

Table 1: Hypothetical Stability Data for this compound

pHTemperature (°C)Light ConditionHalf-life (t₁/₂) (hours)Degradation Rate Constant (k) (h⁻¹)
3.025Dark1500.0046
3.025Light750.0092
5.050Dark400.0173
7.075Dark50.1386

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Example Antioxidant Activity Data

AssayParameterValue
DPPHIC50 (µg/mL)To be determined
ABTSTEAC (µmol TE/g)To be determined

Note: These values need to be determined experimentally for this compound.

Conclusion

This compound presents significant opportunities for the food industry as a natural and functional ingredient. The protocols outlined in this document provide a framework for researchers to systematically investigate its properties and potential applications. Further research is warranted to elucidate its specific degradation kinetics, antioxidant and antimicrobial efficacy in various food systems, and its interactions with other food components to optimize its use in developing healthier and more stable food products.

References

"Petunidin-3-O-arabinoside chloride as a natural colorant in functional foods"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Petunidin-3-O-arabinoside chloride, an anthocyanin found in sources such as blueberries, presents a promising natural alternative to synthetic food colorants.[1][2] Its vibrant color profile, coupled with potential health benefits attributed to its antioxidant properties, makes it a prime candidate for use in the development of functional foods. This document provides detailed application notes and experimental protocols for the extraction, analysis, and incorporation of this compound into a functional food matrix, as well as an exploration of its potential bioactivity through cellular signaling pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a natural colorant.

PropertyValueReference
Molecular Formula C21H21ClO11PubChem
Molecular Weight 484.8 g/mol PubChem
Appearance Dark red/purple powder[3]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). Highly water-soluble.[1][3]
Purity >97% (as determined by HPLC)[3]

Stability Profile

The stability of anthocyanins is paramount for their successful application in food products, as factors like pH, temperature, and light can significantly impact their color and integrity. While specific quantitative data for this compound is limited, the following table summarizes the general stability of anthocyanins, which can be used as a guideline.

ParameterConditionEffect on StabilityGeneral Observations
pH Acidic (pH < 3)High stability, intense red colorThe flavylium (B80283) cation is the predominant and most stable form.[4]
Neutral (pH 6-7)Low stability, colorlessFormation of the colorless carbinol pseudo-base and chalcone.
Alkaline (pH > 7)Very low stability, color changes to blue/violetDegradation is rapid.
Temperature Low (Refrigeration)High stabilitySlows down degradation reactions.
High (e.g., >50°C)Low stabilityAccelerates degradation, leading to color loss. Degradation often follows first-order kinetics.[5][6]
Light DarknessHigh stabilityMinimizes photo-degradation.[5]
Exposure to LightLow stabilityLight exposure, especially UV, can cause fading.[4]

Experimental Protocols

Extraction and Purification of this compound from Blueberries

This protocol outlines a common method for the extraction and purification of anthocyanins from blueberries, which can be adapted for the specific isolation of this compound.

Workflow for Extraction and Purification

A Blueberry Homogenization B Acidified Ethanol Extraction A->B Add acidified ethanol C Filtration B->C Separate solid from liquid D Solid-Phase Extraction (SPE) C->D Load filtrate onto C18 cartridge E Elution D->E Elute with acidified methanol F Preparative HPLC E->F Inject concentrated eluate G Lyophilization F->G Collect corresponding fraction H Pure this compound G->H Obtain dry powder

Caption: Workflow for the extraction and purification of this compound.

Materials:

  • Fresh or frozen blueberries

  • Ethanol (95%)

  • Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Homogenization: Homogenize 100g of blueberries with 200mL of acidified ethanol (85:15 ethanol:water, v/v, with 0.1% HCl).

  • Extraction: Stir the mixture for 4 hours at room temperature in the dark.

  • Filtration: Filter the mixture through cheesecloth and then a 0.45 µm filter to remove solid particles.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of acidified water (0.01% HCl).

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 20 mL of acidified water to remove sugars and other polar compounds.

    • Elute the anthocyanins with 15 mL of acidified methanol (0.1% HCl).

  • Concentration: Evaporate the methanol from the eluate under vacuum at 40°C.

  • Preparative HPLC:

    • Dissolve the concentrated extract in a suitable mobile phase.

    • Inject the sample into the preparative HPLC system.

    • Use a gradient of acidified water (A) and acidified methanol (B) to separate the anthocyanins.

    • Collect the fraction corresponding to this compound based on retention time from analytical HPLC analysis.

  • Lyophilization: Lyophilize the collected fraction to obtain a pure, dry powder of this compound.

Quantification of this compound by HPLC

Materials:

  • Purified this compound standard

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 5% formic acid in water

  • Mobile Phase B: 5% formic acid in methanol

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis:

    • Set the DAD to monitor at 520 nm.

    • Use a gradient elution, for example: 0-20 min, 10-40% B; 20-25 min, 40-60% B; 25-30 min, 60-10% B.

    • Inject 20 µL of each standard and sample.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Incorporation into a Functional Food Matrix (Yogurt)

This protocol describes how to incorporate the purified this compound powder into yogurt.

Workflow for Yogurt Fortification

cluster_yogurt Yogurt Production cluster_fortification Fortification A Milk Pasteurization B Cooling to 42°C A->B C Inoculation with Starter Culture B->C D Fermentation (4-6 hours) C->D E Cooling to 4°C D->E F Addition of this compound Powder E->F Post-fermentation to preserve color G Gentle Mixing F->G H Packaging and Storage G->H

Caption: Process for incorporating this compound into yogurt.

Materials:

  • Plain yogurt base (post-fermentation)

  • Purified this compound powder

Procedure:

  • Preparation: Prepare a plain yogurt base according to standard procedures (pasteurization, cooling, inoculation, and fermentation).

  • Cooling: After fermentation is complete (pH ~4.5), cool the yogurt to below 10°C to halt further fermentation.

  • Addition of Colorant: Gently add the desired amount of this compound powder to the cooled yogurt.[2] The concentration can be varied to achieve the desired color intensity (e.g., 0.1% to 1.0% w/w).

  • Mixing: Gently mix the powder into the yogurt until a uniform color is achieved. Avoid vigorous mixing to maintain the yogurt's texture.

  • Packaging and Storage: Package the colored yogurt in opaque containers to protect it from light and store it at refrigeration temperatures (4°C).

Evaluation of Antioxidant Activity (DPPH Assay)

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound solution

  • Methanol

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Potential Bioactivity: Modulation of Cellular Signaling Pathways

Flavonoids, including anthocyanins, are known to exert their biological effects by modulating various cellular signaling pathways.[7][8][9] Two key pathways that are often implicated in the antioxidant and anti-inflammatory effects of natural compounds are the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Hypothesized Activation of Nrf2 by this compound

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Petunidin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Petunidin->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription Petunidin This compound MAPK_cascade MAPK Cascade (e.g., p38, JNK, ERK) Petunidin->MAPK_cascade Inhibits phosphorylation Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->MAPK_cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->Transcription_Factors Activates Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Promotes transcription

References

Troubleshooting & Optimization

"Petunidin-3-O-arabinoside chloride degradation during extraction and storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the degradation of petunidin-3-O-arabinoside chloride during extraction and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Recovery After Extraction Inappropriate Solvent System: The solvent may not be acidic enough to maintain the flavylium (B80283) cation form of the anthocyanin.Use an acidified solvent, such as methanol (B129727) or ethanol (B145695) with 0.1% to 1% formic or hydrochloric acid, to improve stability and extraction efficiency.[1][2][3]
Degradation During Extraction: High temperatures, prolonged extraction times, or exposure to light can lead to significant degradation.Employ extraction methods that minimize heat exposure, such as ultrasonic-assisted extraction at controlled temperatures.[3] Keep samples protected from light throughout the extraction process.
Enzymatic Degradation: Polyphenol oxidase (PPO) and peroxidase (POD) enzymes present in the plant matrix can degrade anthocyanins upon cell lysis.Blanching the plant material before extraction can help inactivate these enzymes. Alternatively, work at low temperatures to reduce enzymatic activity.
Color Change of Extract or Standard Solution (e.g., from red/purple to blue or colorless) pH Shift: Anthocyanin color is highly pH-dependent. An increase in pH above 3 can cause a shift to blue or purple hues, and further increases can lead to colorless chalcone (B49325) forms.[4][5]Ensure all solvents and buffers are maintained at a low pH (ideally below 3) to stabilize the red flavylium cation.[4]
Presence of Metal Ions: Contamination with metal ions like iron or aluminum can form complexes with anthocyanins, altering their color.Use high-purity solvents and deionized water. Avoid using metal equipment (e.g., steel pans) for extraction, especially with hot water.[6]
Degradation of Stored Extract or Standard Improper Storage Temperature: Storage at room temperature or even refrigerated temperatures (2-8°C) for extended periods can lead to degradation.For long-term storage, keep extracts and standard solutions at -20°C or, ideally, -80°C.[7]
Exposure to Light and Oxygen: Photodegradation and oxidation are major contributors to anthocyanin instability.[1][5]Store all solutions in amber vials or wrap containers in aluminum foil to protect from light. Purging with an inert gas like nitrogen or argon before sealing can minimize oxidation.
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound.Aliquot extracts and standard solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Inconsistent HPLC/UPLC Quantification Results On-Column Degradation: The mobile phase composition may not be optimal for stability during the chromatographic run.Acidify the mobile phase with formic acid or trifluoroacetic acid to maintain a low pH and ensure the stability of the anthocyanin.[2]
Standard Purity Issues: The analytical standard may have degraded over time, leading to inaccurate quantification.Regularly check the purity of the standard using a fresh batch or by an alternative analytical method. Store the standard under recommended conditions (-20°C or -80°C, protected from light and moisture).[7]

Frequently Asked Questions (FAQs)

Extraction
  • Q1: What is the best solvent for extracting this compound from plant material? A1: Acidified polar solvents are most effective. A common choice is a mixture of methanol or ethanol with water, acidified with a small amount of formic acid (e.g., 70:30:1 v/v/v methanol:water:formic acid).[2] The acid is crucial for maintaining the stability of the anthocyanin in its colored flavylium cation form.

  • Q2: How can I prevent enzymatic degradation during extraction? A2: To minimize enzymatic degradation by polyphenol oxidase and peroxidases, it is recommended to either flash-freeze the plant material in liquid nitrogen immediately after harvesting and keep it frozen during homogenization or to blanch the material briefly to inactivate the enzymes. Performing the extraction at low temperatures (e.g., 4°C) will also slow down enzymatic activity.

Storage
  • Q3: What are the ideal long-term storage conditions for a pure standard of this compound? A3: For long-term stability, the pure compound should be stored as a dry powder at -20°C or below, sealed tightly in an amber vial to protect it from light and moisture.[7]

  • Q4: How should I store solutions of this compound? A4: Solutions should be prepared in an acidified solvent (e.g., methanol with 0.1% formic acid) and stored at -20°C or -80°C for long-term use.[7] For daily use, a stock solution can be kept at 2-8°C for a very limited time, but it's crucial to monitor for any color changes that would indicate degradation. Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Stability
  • Q5: What are the main factors that cause the degradation of this compound? A5: The primary factors are elevated pH, high temperatures, exposure to light (especially UV), and the presence of oxygen.[1][5][8] Enzymatic activity during extraction and the presence of metal ions can also contribute to degradation.

  • Q6: How does pH affect the stability and appearance of this compound? A6: At a low pH (below 3), it exists predominantly as the stable, red-colored flavylium cation. As the pH increases (4-6), it can convert to a colorless carbinol pseudobase and chalcone forms. At even higher pH values, it may appear bluish before eventual degradation.[4][5]

Quantitative Data on Anthocyanin Degradation

Table 1: Effect of Temperature on the Degradation of Anthocyanins in Roselle Extract

Temperature (°C)Total Anthocyanin Content after 60 min (mg/L)
Before Heating144.28
40108.88
6088.84
8063.78
(Data adapted from a study on Roselle petals (Hibiscus sabdariffa L.))[9]

Table 2: Degradation Kinetics of Anthocyanins in Grape Juice During Storage

CultivarStorage Temperature (°C)Rate Constant (k)Half-life (t½) (days)
Merlot50.01 - 0.04~17 - 69
250.04 - 0.14~5 - 17
350.05 - 0.14~5 - 14
Ruby50.01 - 0.04~17 - 69
250.04 - 0.14~5 - 17
350.05 - 0.14~5 - 14
(Data represents the range for different individual anthocyanins in the juice.)[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Blueberries for HPLC Analysis
  • Sample Preparation:

    • Flash-freeze fresh or frozen blueberries in liquid nitrogen.

    • Grind the frozen berries into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 5 grams of the powdered sample into a centrifuge tube.

    • Add 20 mL of extraction solvent (methanol:water:formic acid, 70:29:1, v/v/v).

    • Vortex the mixture for 1 minute.

    • Sonication: Place the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 20-25°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.

    • Combine the supernatants.

  • Sample Cleanup (Optional, for higher purity):

    • The combined supernatant can be passed through a C18 solid-phase extraction (SPE) cartridge to remove sugars and other polar impurities.

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the extract and wash with acidified water.

    • Elute the anthocyanins with acidified methanol.

  • Final Preparation for HPLC:

    • Evaporate the solvent from the supernatant (or the eluate from SPE) under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).

    • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol 2: Long-Term Storage of this compound Analytical Standard
  • Receiving and Initial Storage:

    • Upon receipt, store the lyophilized powder in its original vial at -20°C or -80°C.

    • Ensure the vial is tightly sealed to prevent moisture absorption.

  • Preparation of Stock Solution:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution (e.g., 1 mg/mL) by dissolving the powder in an appropriate solvent, such as HPLC-grade methanol containing 0.1% formic acid.

    • Ensure complete dissolution by vortexing.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use amber glass vials.

    • If possible, purge the headspace of each vial with an inert gas (nitrogen or argon) before sealing.

    • Store the aliquots at -80°C for long-term storage.

  • Working Solution Preparation:

    • When needed, take one aliquot of the stock solution and allow it to thaw at room temperature.

    • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration.

    • Discard any unused portion of the thawed stock solution to avoid degradation from repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis sample Blueberry Sample freeze Flash Freeze & Grind sample->freeze extract Solvent Extraction (Acidified Methanol/Ethanol) freeze->extract sonicate Ultrasonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup SPE Cleanup (Optional) supernatant->cleanup evaporate Solvent Evaporation supernatant->evaporate if no SPE cleanup->evaporate if SPE used reconstitute Reconstitution evaporate->reconstitute hplc HPLC/UPLC Analysis reconstitute->hplc

Caption: Workflow for the extraction and analysis of this compound.

degradation_pathway cluster_factors Degradation Factors Anthocyanin Petunidin-3-O-arabinoside (Flavylium Cation - Red) Carbinol Carbinol Pseudobase (Colorless) Anthocyanin->Carbinol + H2O - H+ Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening Degradation Degradation Products Carbinol->Degradation Chalcone->Degradation pH High pH (>3) pH->Anthocyanin pH->Carbinol pH->Chalcone Temp High Temperature Temp->Anthocyanin Temp->Carbinol Temp->Chalcone Light Light/UV Light->Anthocyanin Light->Carbinol Light->Chalcone Oxygen Oxygen Oxygen->Anthocyanin Oxygen->Carbinol Oxygen->Chalcone Enzymes Enzymes (PPO, POD) Enzymes->Anthocyanin Enzymes->Carbinol Enzymes->Chalcone

Caption: Factors influencing the degradation of this compound.

References

"improving extraction yield of Petunidin-3-O-arabinoside chloride from plant matrix"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Petunidin-3-O-arabinoside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the extraction of this target anthocyanin from various plant matrices.

Troubleshooting Guides

Low extraction yield is a common challenge in natural product chemistry. The following guide addresses specific issues you may encounter during the extraction of this compound, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield of Crude Extract

Potential CauseRecommended Solution
Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant cell walls to release the intracellular contents, including this compound.[1]Ensure the plant material is finely ground to increase the surface area for extraction. Consider pre-treatment methods like freeze-drying or enzymatic digestion (using cellulases or pectinases) to break down cell walls.[1]
Improper Solvent Selection: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.[2][3]Use polar solvents. Acidified methanol (B129727) or ethanol (B145695) are commonly effective for anthocyanin extraction.[1][4] The addition of a small amount of acid (e.g., 0.1% HCl or formic acid) helps to stabilize the anthocyanin flavylium (B80283) cation.[1][5]
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-solvent ratio significantly impact the yield.[2][4][6]Optimize these parameters through systematic experiments. Be cautious with high temperatures as they can lead to degradation.[1][3] A higher solvent-to-solid ratio can improve extraction but may require more solvent for downstream processing.[5]

Problem 2: Low Purity of this compound in the Extract

Potential CauseRecommended Solution
Co-extraction of Other Compounds: The solvent may be extracting other compounds with similar polarities, such as other flavonoids, sugars, and proteins.[1]Employ a multi-step purification process. After initial extraction, use liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate) to separate compounds based on their solubility.[2]
Inefficient Chromatographic Separation: The chosen chromatographic method may not be providing adequate resolution to isolate the target compound.Optimize the chromatographic conditions. For column chromatography, experiment with different stationary phases (e.g., Sephadex LH-20) and mobile phase compositions. For HPLC, adjust the gradient, flow rate, and column type.
Presence of Degradation Products: this compound may be degrading during the extraction or purification process.[1]Minimize exposure to high temperatures, light, and neutral or alkaline pH, as these factors can cause degradation.[1][3][7] Store extracts and purified fractions at low temperatures in the dark.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for extracting this compound?

A1: Polar solvents are the most effective for extracting anthocyanins like this compound.[3][4] Acidified methanol (e.g., methanol with 0.1% HCl) is often considered the gold standard in laboratory settings due to its high extraction efficiency.[8][5] Acidified ethanol is a viable, less toxic alternative.[1][5] The choice of acid (e.g., HCl, formic acid, acetic acid) can also influence stability and yield, with organic acids sometimes being preferred to prevent the degradation of acylated anthocyanins.[1]

Q2: How can I prevent the degradation of this compound during extraction?

A2: Anthocyanins are sensitive to several factors. To prevent degradation, it is crucial to:

  • Maintain an acidic pH: Anthocyanins are most stable at a low pH (typically pH 1-3).[7][9]

  • Control the temperature: Avoid high temperatures during extraction and solvent evaporation.[1][3] Use a rotary evaporator under reduced pressure to keep temperatures low (e.g., below 45°C).[2]

  • Protect from light: Exposure to light, especially UV light, can cause photodegradation.[3] Work in a dimly lit area and store extracts in amber-colored containers.

  • Minimize oxygen exposure: Oxygen can also contribute to degradation.[1] Purging storage containers with nitrogen can be beneficial for long-term storage.

Q3: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A3: Both UAE and MAE can significantly improve extraction efficiency and reduce extraction time compared to conventional methods like maceration.[2][3]

  • UAE uses ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration.[3][6] This often leads to higher yields in a shorter time and at lower temperatures.[2]

  • MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[2][3]

Q4: How should I prepare my plant material for optimal extraction?

A4: Proper sample preparation is a critical first step. The plant material should be thoroughly dried to a constant weight to prevent enzymatic degradation and then ground into a fine, uniform powder.[2] This increases the surface area available for solvent contact and improves extraction efficiency.[2]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (SLE)

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction: Macerate the powdered plant material in an acidified solvent (e.g., 80% aqueous methanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v).[2]

  • Incubation: Keep the mixture at room temperature for 24-48 hours with occasional shaking.[2]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.[2]

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[2]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction: Place the powdered plant material in a flask with an appropriate solvent (e.g., 80% methanol) at a specific solid-to-solvent ratio.

  • Sonication: Submerge the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.[2]

  • Filtration and Concentration: Follow steps 4 and 5 from the SLE protocol.

Visualizations

Experimental_Workflow Start Plant Material Prep Preparation (Drying, Grinding) Start->Prep Extraction Extraction (SLE, UAE, or MAE) Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Troubleshooting_Yield Low_Yield Low Extraction Yield Cause1 Inadequate Sample Preparation Low_Yield->Cause1 Cause2 Suboptimal Solvent Low_Yield->Cause2 Cause3 Inefficient Method Low_Yield->Cause3 Cause4 Degradation Low_Yield->Cause4 Solution1 Grind finer, Consider enzymatic pre-treatment Cause1->Solution1 Solution2 Use acidified polar solvents (MeOH/EtOH) Cause2->Solution2 Solution3 Optimize parameters (Time, Temp, Ratio) Try UAE/MAE Cause3->Solution3 Solution4 Control pH, Temp, Light Use antioxidants Cause4->Solution4 Stability_Factors Compound Petunidin-3-O- arabinoside chloride Degradation Degradation Compound->Degradation susceptible to pH pH Temperature Temperature Light Light Oxygen Oxygen Enzymes Enzymes Degradation->pH Degradation->Temperature Degradation->Light Degradation->Oxygen Degradation->Enzymes

References

Technical Support Center: Optimizing HPLC Mobile Phase for Petunidin Glycoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation of petunidin (B3231668) glycosides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating petunidin glycosides?

A typical mobile phase for petunidin glycoside separation on a reversed-phase column (like a C18) consists of a two-solvent system used in a gradient elution.[1]

  • Solvent A (Aqueous): Water, often acidified to a pH of around 3 or lower to maintain the stable flavylium (B80283) cation form of the anthocyanin.[2] Common acidifiers include formic acid, phosphoric acid, or acetic acid.[3][4]

  • Solvent B (Organic): Acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). Acetonitrile is frequently used.[3][5]

A common approach is to use water with 0.3% to 5% formic or phosphoric acid as the aqueous phase and acetonitrile as the organic phase.[3][6]

Q2: Why is the pH of the mobile phase so critical for petunidin glycoside separation?

The pH of the mobile phase is crucial because anthocyanins, including petunidin glycosides, are pH-sensitive molecules that can exist in different structural forms with varying colors and polarities.[2] At a low pH (typically below 3), they exist predominantly as the red-colored flavylium cation, which is the most stable form for analysis.[2] As the pH increases, they can convert to a colorless carbinol pseudo-base, a blue quinonoidal base, or a yellowish chalcone, which can lead to peak broadening, splitting, or tailing. Maintaining a consistent, low pH ensures that the analyte is in a single, stable ionic state, leading to sharper, more reproducible peaks.[7]

Q3: Should I use an isocratic or gradient elution for separating petunidin glycosides?

For samples containing multiple anthocyanins or a complex matrix, a gradient elution is generally preferred.[7][8] Gradient elution starts with a lower concentration of the organic solvent (Solvent B) and gradually increases it over the course of the run. This allows for the effective separation of compounds with a wide range of polarities, improving resolution and reducing analysis time compared to an isocratic method.[9] An isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for quantifying a specific, well-resolved petunidin glycoside.[5]

Q4: How does column temperature affect the separation?

Elevating the column temperature (e.g., to 40-50°C) can improve separation efficiency by reducing the viscosity of the mobile phase, which allows for faster mass transfer of the analyte between the mobile and stationary phases.[10][11] This often results in sharper peaks and better resolution. However, high temperatures can potentially degrade anthocyanins, though studies suggest that for analysis times under two hours at 70°C, degradation is not significant.[10] It's important to note that temperature can also alter the selectivity of the separation, potentially changing the elution order of some compounds.[10]

Troubleshooting Guide

Q5: My petunidin glycoside peak is tailing. What are the common causes and solutions?

Peak tailing, where a peak has a broad, drawn-out tail, is a frequent issue.[12]

  • Cause: Secondary Interactions: The hydroxyl groups on petunidin can interact with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Ensure the mobile phase is sufficiently acidic (pH < 3). The acid helps to suppress the ionization of silanol groups, minimizing these secondary interactions.[13]

  • Cause: Column Overload: Injecting too much sample can saturate the column.[14]

    • Solution: Dilute the sample or reduce the injection volume.[13][14]

  • Cause: Column Contamination/Deterioration: The column may be contaminated with strongly retained compounds or the packing material may have degraded.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Q6: I am observing poor resolution between petunidin-3-O-glucoside and other similar anthocyanins. How can I improve it?

Poor resolution means the peaks are not well separated.

  • Solution: Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) provides more time for the analytes to interact with the stationary phase, often improving the separation of closely eluting peaks.[7]

  • Solution: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the analytes and the stationary phase.[7]

  • Solution: Adjust the Temperature: Experiment with different column temperatures. An increase in temperature can improve efficiency, while a decrease might enhance selectivity in some cases.[10]

  • Solution: Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, consider a column with a different chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which offer different retention mechanisms.[7]

Q7: The retention time of my petunidin glycoside peak is shifting between injections. What is causing this?

Inconsistent retention times are a sign of instability in the HPLC system.

  • Cause: Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs to at least 10 column volumes.[15]

  • Cause: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile organic solvent or inconsistent mixing.

    • Solution: Ensure mobile phase bottles are capped. If using an online mixer, ensure it is functioning correctly by pre-mixing the mobile phase manually to see if the problem resolves.[15][16]

  • Cause: Temperature Fluctuations: If a column oven is not used, changes in the ambient laboratory temperature can affect retention times.[16]

    • Solution: Use a column oven to maintain a stable temperature.[16]

  • Cause: Pump or Leak Issues: Air bubbles in the pump or leaks in the system can cause inconsistent flow rates.[17][18]

    • Solution: Degas the mobile phase solvents and prime the pump. Check for any leaks in the system fittings.[17]

Q8: I am seeing a noisy or drifting baseline in my chromatogram. What should I do?

A noisy or drifting baseline can interfere with peak detection and integration.

  • Cause: Contaminated Mobile Phase: Impurities in the solvents, especially water, can cause baseline issues, particularly in gradient elution.[17]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[14]

  • Cause: Air Bubbles: Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline.

    • Solution: Ensure the mobile phase is properly degassed.

  • Cause: Incomplete Mobile Phase Mixing: If the mobile phase components are not mixed thoroughly, it can lead to a wavy or drifting baseline.

    • Solution: Mix solvents offline or ensure the online mixer is working correctly.[12]

  • Cause: Detector Lamp Issue: An aging detector lamp can cause increased noise.

    • Solution: Check the lamp's energy output and replace it if it is low.[17]

Data Presentation: Typical HPLC Parameters

The following tables summarize common starting parameters for the separation of petunidin glycosides.

Table 1: Mobile Phase Composition

ComponentSolvent A (Aqueous)Solvent B (Organic)Common Acidifiers & Concentration
Composition HPLC-grade WaterAcetonitrile or MethanolFormic Acid (0.3% - 5%)[3][6], Phosphoric Acid (0.3% - 1.5%)[3][8]

Table 2: Example Gradient Elution Profile

Time (min)% Solvent A% Solvent B (Acetonitrile)
0.01000
1.01000
11.07525
12.07525
14.01000
18.01000
This is an example profile based on a published method and may require optimization.[19]

Table 3: Common Instrumental Parameters

ParameterTypical Value
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Flow Rate 0.8 - 1.0 mL/min[1]
Column Temperature 25 - 50°C[10]
Detection Wavelength 520 - 530 nm (for flavylium cation)[3][5]
Injection Volume 10 - 20 µL

Experimental Protocols

Protocol 1: General HPLC Analysis of Petunidin Glycosides

This protocol outlines a standard procedure for the analysis of petunidin glycosides in a sample extract.

  • Mobile Phase Preparation:

    • Prepare Solvent A: Mix 50 mL of formic acid with 950 mL of HPLC-grade water (5% v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • Prepare Solvent B: Use 100% HPLC-grade acetonitrile. Filter and degas as above.

  • Sample Preparation:

    • Accurately weigh the sample and extract it using a suitable solvent, such as methanol containing 2% HCl.[19]

    • Vortex or sonicate the mixture to ensure complete extraction.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[19]

  • HPLC System Setup and Equilibration:

    • Install a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column oven temperature to 40°C.[19]

    • Set the detector wavelength to 520 nm.[3]

    • Purge the pumps with the prepared mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 100% Solvent A) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as optimized (refer to Table 2 for an example).

    • Ensure the data acquisition software is set to record the chromatogram for the full duration of the run plus any post-run flushing steps.

  • Post-Run Analysis:

    • Identify the petunidin glycoside peaks by comparing their retention times with those of authentic standards.

    • Integrate the peak areas to quantify the compounds using a calibration curve prepared from standards of known concentrations.

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_fine_tune Fine-Tuning start Define Separation Goal (e.g., Petunidin Glycosides) prep_mp Prepare Mobile Phase (Acidified Water & ACN/MeOH) start->prep_mp prep_sample Prepare Sample & Standards prep_mp->prep_sample scout Run Scouting Gradient (e.g., 5-95% B in 20 min) prep_sample->scout eval1 Evaluate Initial Separation (Resolution, Peak Shape) scout->eval1 opt_grad Optimize Gradient Slope & Time eval1->opt_grad opt_params Adjust pH, Temperature, Flow Rate eval1->opt_params If major issues opt_grad->opt_params eval2 Evaluate Optimized Method opt_params->eval2 validate Validate Method (Reproducibility, Linearity) eval2->validate end_node Final HPLC Method validate->end_node Troubleshooting_Peak_Shape cluster_tailing Peak Tailing cluster_broad Peak Broadening cluster_split Split Peaks start Poor Peak Shape Observed q_shape What is the issue? start->q_shape tail_ph Check Mobile Phase pH (Is it < 3?) q_shape->tail_ph Tailing broad_temp Check Column Temperature q_shape->broad_temp Broadening split_ph Check Mobile Phase pH (Near pKa?) q_shape->split_ph Splitting tail_load Check Sample Load (Is it too high?) tail_ph->tail_load sol_ph Increase Acidity tail_ph->sol_ph tail_col Check Column Health tail_load->tail_col sol_load Dilute Sample / Reduce Volume tail_load->sol_load sol_col Flush or Replace Column tail_col->sol_col broad_flow Check Flow Rate broad_temp->broad_flow sol_temp Increase Temperature broad_temp->sol_temp sol_flow Optimize Flow Rate broad_flow->sol_flow split_solvent Sample Solvent Mismatch? split_ph->split_solvent sol_split_ph Adjust pH away from pKa split_ph->sol_split_ph sol_solvent Dissolve Sample in Mobile Phase split_solvent->sol_solvent Mobile_Phase_Effects cluster_params Mobile Phase Parameters cluster_effects Impact on Separation param_ph pH (Acidity) effect_ret Retention Time param_ph->effect_ret Affects Ionization effect_shape Peak Shape param_ph->effect_shape Suppresses Tailing param_org Organic Solvent % param_org->effect_ret Controls Elution Strength effect_res Resolution param_org->effect_res Gradient Slope param_type Solvent Type (ACN vs. MeOH) param_type->effect_res effect_sel Selectivity param_type->effect_sel Alters Elution Order

References

"troubleshooting poor peak resolution of Petunidin-3-O-arabinoside chloride in HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Petunidin-3-O-arabinoside chloride.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve poor peak resolution and other common chromatographic problems.

Issue: Poor Peak Resolution of this compound

Poor resolution between the analyte peak and other components is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:

1. Initial System and Column Health Check:

  • Is your HPLC system functioning correctly? Run a system suitability test with a standard mixture to confirm proper operation.

  • Is your column old or contaminated? A decline in column performance can lead to peak broadening and loss of resolution.[1] If the column is old or has been used extensively with complex samples, consider replacing it. Flushing the column with a strong solvent may help remove contaminants.[1]

2. Mobile Phase Optimization:

  • Is the mobile phase composition optimal? The choice of organic solvent and the aqueous phase composition significantly impact selectivity and resolution. For anthocyanin separations, acetonitrile (B52724) is often preferred over methanol (B129727) due to its lower viscosity.

  • Is an acidic modifier included? Adding an acid like formic acid or phosphoric acid to the aqueous mobile phase is crucial for good peak shape and selectivity of flavonoids and anthocyanins.[1][2] This suppresses the ionization of phenolic hydroxyl groups.[1]

  • Are you using a gradient elution? A shallow gradient, where the percentage of the organic solvent increases slowly, can significantly improve the separation of closely eluting compounds.[1]

3. Temperature and Flow Rate Adjustment:

  • Have you optimized the column temperature? Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[1][3] However, excessive heat can be detrimental.[1] An optimal temperature of around 35°C has been reported for flavonoid analysis.[3]

  • Is the flow rate appropriate? While flow rate has a more significant effect on retention time and peak area, adjusting it can sometimes provide better separation.[3]

4. Injection and Sample Preparation:

  • Is the sample solvent compatible with the mobile phase? Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[4][5] If a stronger solvent is used for dissolution, it can lead to peak fronting.[1]

  • Is the injection volume appropriate? Overloading the column can cause poor peak shapes.[4] Consider reducing the injection volume or diluting the sample.[5]

Frequently Asked Questions (FAQs)

This section addresses specific questions that users might have during their experiments.

Q1: I'm observing peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A1: Peak tailing for flavonoids is often caused by secondary interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based C18 column.[1] To resolve this, add an acidic modifier, such as 0.1% formic acid, to your mobile phase. This suppresses the activity of the silanol groups and improves peak symmetry.[1] Column contamination can also be a cause, in which case, flushing the column with a strong solvent is recommended.[1]

Q2: My retention times for this compound are fluctuating between runs. What could be the problem?

A2: Fluctuating retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[1]

  • Mobile Phase Inconsistency: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[1] Always prepare fresh mobile phase and keep the solvent reservoirs covered.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1] Maintaining a constant column temperature is crucial for reproducible results.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[1][4] Regular pump maintenance is essential.

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: Reversed-phase C18 columns are the most commonly used columns for anthocyanin and flavonoid analysis.[3][6] Columns with a particle size of 3 µm or 5 µm and lengths of 150 mm or 250 mm are popular choices.[6] For high-throughput analysis, columns with smaller particle sizes (e.g., 2 µm) can be utilized.

Q4: Should I use an isocratic or gradient elution for separating this compound?

A4: While isocratic elution is simpler, a gradient elution is generally recommended for complex samples containing multiple anthocyanins or when trying to separate structurally similar compounds.[1][7] A gradient allows for better resolution of a wider range of compounds with varying polarities and can reduce analysis time.[7]

Q5: What detection wavelength should I use for this compound?

A5: Anthocyanins, including petunidin (B3231668) derivatives, typically exhibit maximum absorbance in the visible range, around 520 nm.[2] Therefore, a detection wavelength of 518-520 nm is recommended for optimal sensitivity.

Data Presentation

Table 1: Recommended HPLC Parameters for Anthocyanin Analysis
ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and selectivity for flavonoids and anthocyanins.[3][6]
Mobile Phase A Water with 0.1% - 0.3% Formic or Phosphoric AcidAcidification improves peak shape and selectivity by suppressing silanol interactions and analyte ionization.[1][2]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred due to its lower viscosity.
Gradient Elution A shallow gradient with a slow increase in Mobile Phase BEnhances the resolution of closely eluting compounds.[1]
Flow Rate 0.8 - 1.2 mL/minA typical flow rate for analytical scale separations.
Column Temperature 30 - 40 °COptimizing temperature can improve peak sharpness and resolution.[1][3]
Detection Wavelength 520 nmCorresponds to the maximum absorbance of anthocyanins.[2]
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (analytical grade)

  • 0.45 µm membrane filters

2. Instrument and Column:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly. Degas the solution.

  • Mobile Phase B: HPLC grade acetonitrile. Degas the solution.

4. Chromatographic Conditions:

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B (linear gradient)

    • 25-30 min: 30% to 50% B (linear gradient)

    • 30-35 min: Hold at 50% B

    • 35.1-40 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 520 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase (95% A: 5% B).

  • Filter the sample through a 0.45 µm membrane filter before injection.

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution check_system 1. System & Column Check start->check_system system_ok System OK? check_system->system_ok column_ok Column OK? system_ok->column_ok Yes end_bad Further Investigation Needed system_ok->end_bad No (Service System) optimize_mobile_phase 2. Optimize Mobile Phase column_ok->optimize_mobile_phase Yes column_ok->end_bad No (Replace/Clean Column) p1 optimize_mobile_phase->p1 acid_modifier Add/Optimize Acid Modifier adjust_temp_flow 3. Adjust Temp & Flow Rate acid_modifier->adjust_temp_flow gradient Adjust Gradient Profile gradient->adjust_temp_flow p2 adjust_temp_flow->p2 optimize_temp Optimize Column Temperature check_injection 4. Check Injection & Sample Prep optimize_temp->check_injection adjust_flow Adjust Flow Rate adjust_flow->check_injection p3 check_injection->p3 solvent_compatibility Ensure Solvent Compatibility end_good Resolution Improved solvent_compatibility->end_good injection_volume Optimize Injection Volume injection_volume->end_good p1->acid_modifier p1->gradient p2->optimize_temp p2->adjust_flow p3->solvent_compatibility p3->injection_volume Peak_Shape_Factors cluster_factors Influencing Factors peak_shape Ideal Peak Shape (Symmetrical & Sharp) mobile_phase Mobile Phase - pH (Acid Modifier) - Organic Solvent % - Gradient Steepness mobile_phase->peak_shape column Column - Stationary Phase Chemistry - Particle Size - Column Dimensions & Health column->peak_shape temperature Temperature - Mobile Phase Viscosity - Analyte-Stationary Phase Kinetics temperature->peak_shape sample Sample - Solvent Strength - Concentration (Load) - Purity sample->peak_shape

References

"minimizing Petunidin-3-O-arabinoside chloride sample degradation during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Petunidin-3-O-arabinoside chloride samples during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, an anthocyanin, is susceptible to degradation from several factors, including:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3) and degrade as the pH increases.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[4][5][6][7][8]

  • Light: Exposure to light, especially UV light, can cause fading and degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: The presence of enzymes like polyphenol oxidase can accelerate degradation.

Q2: What is the ideal pH for storing and analyzing this compound samples?

A2: To ensure maximum stability, samples should be maintained at a low pH, ideally between 1.0 and 3.0.[1][3][9] In this pH range, the flavylium (B80283) cation form of the anthocyanin predominates, which is its most stable and colored form.

Q3: How should I store my this compound samples and standards?

A3: For optimal stability, store solid samples and standards at -20°C or below, sealed tightly in a container, and protected from light and moisture. If dissolved in a solvent, store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Q4: Can I use ascorbic acid to prevent oxidation of my samples?

A4: While ascorbic acid is a common antioxidant, its use with anthocyanins can be counterproductive. The presence of ascorbic acid can, in some cases, accelerate the degradation of anthocyanins.[4] Therefore, its use is not generally recommended without specific validation for your sample matrix.

Troubleshooting Guides

Issue 1: Sample Discoloration or Fading Before Analysis
Potential Cause Troubleshooting Step
High pH Ensure all solutions and solvents used for extraction and dilution are acidified to a pH between 1.0 and 3.0. Use an appropriate acidic buffer if necessary.
Exposure to Light Work in a dimly lit area or use amber-colored vials and glassware to protect the sample from light.
Elevated Temperature Keep samples on ice or in a cooling rack during preparation. Avoid leaving samples at room temperature for extended periods.
Presence of Oxygen Degas solvents before use. Consider flushing sample vials with an inert gas like nitrogen or argon before sealing.
Enzymatic Activity If working with plant extracts, consider a blanching step or the use of enzymatic inhibitors during extraction to denature degrading enzymes.
Issue 2: Poor Peak Shape or Low Signal Intensity in HPLC Analysis
Potential Cause Troubleshooting Step
On-column Degradation Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid or trifluoroacetic acid) to maintain the stability of the analyte during the chromatographic run.
Adsorption to Column Use a C18 column from a reputable brand known for good peak shape with phenolic compounds. Consider a column with end-capping to minimize silanol (B1196071) interactions.
Low Analyte Concentration Optimize extraction and sample preparation procedures to maximize the concentration of this compound. Ensure the sample is fully dissolved before injection.
Improper Wavelength Set the DAD or UV-Vis detector to the wavelength of maximum absorbance for this compound, which is typically around 520-530 nm.

Quantitative Data Summary

The stability of anthocyanins is highly dependent on their specific structure, the sample matrix, and the analytical conditions. The following tables provide a summary of stability data for anthocyanins, including petunidin (B3231668) derivatives, under various conditions. This data can be used as a guideline for experimental design.

Table 1: Stability of Anthocyanins in Solution at Different Temperatures

Anthocyanin SourceTemperature (°C)Storage DurationpHPercent Retention
Bilberry ExtractRoom Temperature150 daysNot specified~65%
Bilberry Extract6014 daysNot specified~3.5%
Blackberry ExtractRoom Temperature150 daysNot specified~22%
Blackberry Extract6014 daysNot specified~2%
Blueberry Juice48 months2.1~68% (Total Anthocyanins)
Blueberry Juice258 months2.1~42% (Total Anthocyanins)
Blueberry Juice48 months2.9 (Control)~46% (Total Anthocyanins)
Blueberry Juice258 months2.9 (Control)~17% (Total Anthocyanins)

Data compiled from multiple sources.[4][9]

Table 2: Effect of pH on Anthocyanin Retention after Pasteurization of Blueberry Juice

AnthocyaninRetention at pH 2.1 (%)Retention at pH 2.5 (%)Retention at pH 2.9 (%)
Delphinidin-3-galactoside948286
Delphinidin-3-glucoside918482
Delphinidin-3-arabinoside 78 71 71
Cyanidin-3-galactoside1089588
Cyanidin-3-glucoside113102100
Petunidin-3-galactoside978789
Petunidin-3-glucoside958887
Petunidin-3-arabinoside 83 78 79
Malvidin-3-galactoside989192
Malvidin-3-glucoside979191
Malvidin-3-arabinoside878283

Adapted from a study on blueberry juice, showing the stability of various anthocyanins, including petunidin-3-O-arabinoside, to heat treatment at different pH levels.[9]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

This protocol outlines a general procedure for the extraction and preparation of samples containing this compound for HPLC analysis.

  • Extraction:

    • Homogenize the sample (e.g., fruit tissue, cell culture) with an extraction solvent of methanol (B129727) or ethanol (B145695) containing 0.1% to 1% formic acid or hydrochloric acid. The acid is crucial for stabilizing the anthocyanins.

    • A common solvent-to-sample ratio is 10:1 (v/w).

    • Perform the extraction at a low temperature (e.g., 4°C) and in the dark to minimize degradation.

    • Sonication or shaking can be used to improve extraction efficiency.

  • Clarification:

    • Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) (Optional, for sample cleanup and concentration):

    • Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., water with 0.1% formic acid).

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • Final Preparation:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator at a low temperature (<35°C).

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

Protocol 2: HPLC-DAD Method for Quantification

This protocol provides a starting point for the development of an HPLC method for the quantification of this compound.

  • HPLC System: A standard HPLC system with a diode array detector (DAD) or a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% to 1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% to 1% formic acid.

  • Gradient Elution:

    • A typical gradient might start with a low percentage of mobile phase B (e.g., 5-10%), increasing to a higher percentage (e.g., 30-40%) over 20-30 minutes to elute the anthocyanins.

    • The gradient should be optimized based on the specific sample matrix and the separation of other components.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 - 35°C.

  • Detection Wavelength: 520 nm for quantification, with a secondary wavelength (e.g., 280 nm) for monitoring other phenolics.

  • Injection Volume: 10 - 20 µL.

  • Quantification: Use an external standard calibration curve of this compound of known concentrations.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup (Optional) cluster_analysis HPLC Analysis sample Sample (e.g., fruit tissue) homogenize Homogenize with acidified solvent sample->homogenize centrifuge Centrifuge to clarify extract homogenize->centrifuge spe Solid-Phase Extraction (SPE) on C18 cartridge centrifuge->spe evaporate Evaporate solvent spe->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute filter Filter through 0.22 µm filter reconstitute->filter hplc Inject into HPLC-DAD system filter->hplc data Data Acquisition and Quantification hplc->data degradation_factors cluster_factors Degradation Factors degradation Petunidin-3-O-arabinoside chloride Degradation pH High pH (>3) pH->degradation temp High Temperature temp->degradation light Light Exposure light->degradation oxygen Oxygen oxygen->degradation enzymes Enzymes enzymes->degradation

References

"improving solubility of Petunidin-3-O-arabinoside chloride for in vitro assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Petunidin-3-O-arabinoside chloride. The information below is designed to help you overcome common challenges in dissolving and using this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a type of anthocyanin, a natural pigment found in various berries and other plants. It is a glycoside of petunidin (B3231668). Its primary known biological activities include antioxidant effects.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and pyridine.[1] It is sparingly soluble in aqueous buffers. For assays requiring an aqueous environment, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

Q3: What is the recommended storage condition for this compound?

It is recommended to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions in organic solvents can also be stored at -20°C or -80°C for short periods, though fresh preparations are always recommended to ensure compound integrity.

Q4: What are the known signaling pathways modulated by petunidin and its glycosides?

Petunidin and its glycosides have been reported to modulate several key cellular signaling pathways, including:

  • NF-κB Signaling Pathway: Petunidin glycosides can block the activation of NF-κB.

  • MAPK Signaling Pathway: These compounds can also affect the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • PI3K/Akt Signaling Pathway: Modulation of the PI3K/Akt pathway by petunidin glycosides has also been observed.

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound powder.
  • Possible Cause 1: Inappropriate solvent.

    • Solution: Ensure you are using a recommended organic solvent such as DMSO, ethanol, or methanol. For aqueous-based assays, a concentrated stock solution in one of these organic solvents should be prepared first.

  • Possible Cause 2: Insufficient mixing or low temperature.

    • Solution: Vortex the solution for 1-2 minutes. Gentle warming of the solution to 37°C in a water bath can also aid in dissolution. Sonication for 10-15 minutes is another effective method to enhance solubility.

Issue 2: Precipitation of the compound upon dilution in aqueous buffer or cell culture medium.
  • Possible Cause: "Salting out" effect due to rapid change in solvent polarity.

    • Solution: To prevent precipitation, perform serial dilutions of your concentrated stock solution in the organic solvent first. Then, add the final, most diluted organic solvent solution to your aqueous buffer or cell culture medium dropwise while vortexing. This gradual change in solvent composition helps to keep the compound in solution.

  • Possible Cause: Exceeding the solubility limit in the final aqueous solution.

    • Solution: The solubility of petunidin compounds is significantly lower in aqueous solutions. For instance, the related compound Petunidin (chloride) has a solubility of approximately 0.1 mg/mL in a 1:9 solution of DMF:PBS (pH 7.2).[2] Ensure the final concentration in your assay does not exceed the solubility limit in the aqueous medium.

Issue 3: Observed cytotoxicity in in vitro assays.
  • Possible Cause: High final concentration of the organic solvent.

    • Solution: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[3] However, this can be cell-line dependent. It is crucial to determine the maximum tolerable solvent concentration for your specific cell line by running a solvent-only control. Always aim to keep the final solvent concentration as low as possible, ideally below 0.5%.[4]

  • Possible Cause: Inherent cytotoxicity of the compound at the tested concentration.

    • Solution: Perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line.

Quantitative Data Summary

The following table summarizes the available solubility data for Petunidin (chloride), a closely related aglycone of this compound, which can serve as a useful reference.

SolventApproximate Solubility of Petunidin (chloride)
DMSO~15 mg/mL[2]
Ethanol~15 mg/mL[2]
Dimethyl formamide (B127407) (DMF)~25 mg/mL[2]
1:9 solution of DMF:PBS (pH 7.2)~0.1 mg/mL[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 484.84 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.85 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 10-15 minutes or warm gently at 37°C.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for Cell Culture Assays
  • Thaw Stock Solution: Thaw a vial of the 10 mM stock solution at room temperature.

  • Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution of the stock solution in DMSO to achieve an intermediate concentration.

  • Final Dilution: Directly add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final concentration of DMSO is below the toxic level for your cell line (typically <0.1%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

  • Mixing: Mix the final solution thoroughly by gentle pipetting or swirling before adding it to the cells.

  • Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve thaw Thaw Stock dissolve->thaw Store at -20°C/-80°C dilute Dilute in Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_compound Compound Action stimulus Pro-inflammatory Stimuli receptor Receptor stimulus->receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk akt Akt pi3k->akt ikk IKK akt->ikk mapk->ikk ikb IκB ikk->ikb P nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation petunidin Petunidin-3-O-arabinoside chloride petunidin->pi3k Inhibits petunidin->mapk Inhibits petunidin->ikk Inhibits

Caption: Putative signaling pathways modulated by this compound.

References

"stabilizing Petunidin-3-O-arabinoside chloride in solution for long-term experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stabilizing Petunidin-3-O-arabinoside Chloride in Solution

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound in solution for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that affect the stability of this compound in solution? A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors including pH, temperature, light, and the presence of oxygen.[1] It is most stable in acidic conditions (pH < 3) and its degradation rate increases with higher pH and temperature. Exposure to light and oxygen will also accelerate its degradation.

  • Q2: What is the optimal pH for storing this compound solutions? A2: To maximize stability, solutions of this compound should be maintained at a low pH, ideally below 3.0. In this acidic environment, the compound exists predominantly in its most stable form, the flavylium (B80283) cation, which imparts a red or purple color. As the pH increases towards neutral and alkaline conditions, it undergoes structural changes to colorless or less stable forms, leading to degradation.

  • Q3: What are the recommended storage conditions for long-term experiments? A3: For long-term storage, solutions should be kept at low temperatures, such as -20°C or -80°C, in airtight containers protected from light. It is advisable to store the compound as a dry powder at -20°C in a sealed container away from moisture and light.[2] Stock solutions are typically prepared in an organic solvent like DMSO, ethanol (B145695), or methanol (B129727) and stored at -80°C for up to six months.[2] Aqueous solutions are less stable and not recommended for storage for more than a day.

  • Q4: My this compound solution is changing color. What does this indicate? A4: A color change in your solution is a direct indicator of a change in the chemical structure of the anthocyanin, often due to a shift in pH or degradation. In acidic solutions (pH < 3), a stable red or purple color is expected. As the pH increases, the color may shift towards blue or violet and eventually fade as the compound converts to a colorless carbinol pseudobase or chalcone.[2] At basic pH, anthocyanins can decompose, sometimes resulting in a yellowish appearance due to the formation of chalcones.[2]

  • Q5: Can I use this compound in cell culture media? A5: Yes, but with caution. Cell culture media typically have a neutral pH (around 7.4), a condition under which anthocyanins are unstable. To prepare it for cell culture, a stock solution in a solvent like DMSO can be diluted into the media immediately before the experiment. It's important to be aware that the compound may degrade over the course of the experiment, and this should be accounted for in the experimental design.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of color in solution - pH of the solution is too high (neutral or alkaline).- Exposure to light.- Presence of oxygen.- Elevated temperature.- Adjust the pH of the solution to be more acidic (pH < 3) using a suitable buffer.- Store solutions in amber vials or wrap containers in aluminum foil.- Degas solvents and store solutions under an inert gas (e.g., nitrogen or argon).- Store solutions at low temperatures (-20°C or -80°C).
Precipitation of the compound in aqueous solution - Low solubility in aqueous buffers at neutral pH.- The concentration of the compound exceeds its solubility limit.- Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methanol first, and then dilute it into the aqueous buffer.- For aqueous solutions, ensure the final concentration does not exceed its solubility limit (approximately 0.1 mg/mL in a 1:9 DMF:PBS solution at pH 7.2).[3]
Inconsistent results in bioassays - Degradation of the compound during the experiment.- Interaction with components of the experimental medium.- Prepare fresh solutions for each experiment from a frozen stock.- Include a stability control to monitor the concentration of the compound over the course of the experiment.- Evaluate potential interactions with media components.
Low recovery during extraction or purification - Degradation during the extraction process due to pH, temperature, or enzymes.- Use of inappropriate solvents.- Perform extractions at low temperatures and under acidic conditions.- Use solvents such as acidified methanol or ethanol for efficient extraction.- Consider using solid-phase extraction (SPE) for purification to minimize degradation.

Quantitative Data on Stability

While specific degradation kinetic data for this compound is limited in publicly available literature, the following tables provide illustrative data for closely related anthocyanins, which can be used as a general guide. The degradation of anthocyanins typically follows first-order kinetics.

Table 1: Illustrative Half-life (t½) of Anthocyanins at Various pH and Temperatures

AnthocyaninpHTemperature (°C)Half-life (t½)
Petunidin (aglycone)-Microwave5.01 seconds
Petunidin (aglycone)-Conventional Heating13.04 seconds
Cyanidin-3-O-glucoside3.090~15-52% remaining after 12 hours
Black Rice Anthocyanins2.0 - 5.060 - 100Half-life decreases with increasing pH and temperature[1]

Note: This data is for related compounds and should be used as an estimate. It is highly recommended to perform stability studies for this compound under your specific experimental conditions.

Table 2: General Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Dry Powder -20°C≥ 4 years[3]Store in a sealed container, protected from light and moisture.
In Solvent (e.g., DMSO) -80°C~6 months[2]Purge with an inert gas before sealing.
Aqueous Solution 4°C< 24 hoursNot recommended for long-term storage due to instability.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stabilization and quantification of this compound.

Protocol 1: Preparation of a Stabilized Stock Solution

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Argon or nitrogen gas

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under low light conditions.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the tube until the powder is completely dissolved.

    • Purge the headspace of the tube with argon or nitrogen gas for 10-15 seconds to displace oxygen.

    • Quickly cap the tube tightly.

    • Label the tube with the compound name, concentration, date, and solvent.

    • Store the stock solution at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Instrumentation and Columns:

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 10% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Alternative Mobile Phase: A: Water/Acetonitrile/Formic Acid (87:3:10, v/v/v), B: Water/Acetonitrile/Formic Acid (40:50:10, v/v/v).

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • Detection Wavelength: 520 nm

    • Gradient Elution:

      • 0-15 min: 6% to 30% B

      • 15-20 min: 30% to 60% B

      • 20-25 min: 60% to 6% B

      • 25-30 min: 6% B (re-equilibration)

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase A.

    • Inject the standards to generate a calibration curve.

    • Prepare and inject the experimental samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Spectrophotometric Quantification (pH Differential Method)

  • Principle: This method relies on the reversible structural transformation of anthocyanins with a change in pH, leading to different absorbance spectra. The absorbance is measured at two different pH values to quantify the monomeric anthocyanin content.

  • Reagents:

    • Potassium chloride buffer (0.025 M), pH 1.0

    • Sodium acetate (B1210297) buffer (0.4 M), pH 4.5

  • Procedure:

    • Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer.

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of both solutions at the wavelength of maximum absorbance (λvis-max) for Petunidin-3-O-arabinoside (around 520 nm) and at 700 nm (to correct for haze).

    • Calculate the absorbance (A) for the diluted sample as: A = (Aλvis-max – A700nm)pH 1.0 – (Aλvis-max – A700nm)pH 4.5

    • Calculate the concentration of monomeric anthocyanin (mg/L) as: Concentration = (A x MW x DF x 1000) / (ε x l)

      • MW (Molecular Weight of this compound) = 484.84 g/mol

      • DF = Dilution Factor

      • ε (Molar Extinction Coefficient) = Use the value for a similar anthocyanin if the specific value is not available (e.g., for cyanidin-3-glucoside, ε is approximately 26,900 L·mol⁻¹·cm⁻¹).

      • l = Pathlength in cm (usually 1 cm)

Visualizations

Degradation Pathway of Anthocyanins

degradation_pathway flavylium Flavylium Cation (Red) pH < 3 quinoidal Quinoidal Base (Purple/Blue) pH 2-4 flavylium->quinoidal Deprotonation carbinol Carbinol Pseudobase (Colorless) pH 5-6 quinoidal->carbinol Hydration degraded Degraded Products quinoidal->degraded Irreversible Oxidation chalcone Chalcone (Colorless/Yellow) pH 5-6 carbinol->chalcone Tautomerization carbinol->degraded Irreversible Oxidation chalcone->degraded Irreversible Oxidation

Caption: pH-dependent degradation pathway of anthocyanins.

Experimental Workflow for Stability Testing

experimental_workflow prep_stock Prepare Stock Solution (e.g., in DMSO) prep_samples Prepare Experimental Samples (Dilute stock in buffers of different pH) prep_stock->prep_samples storage Store Samples under Controlled Conditions (Temperature, Light) prep_samples->storage sampling Collect Aliquots at Different Time Points storage->sampling analysis Quantify Remaining Compound (HPLC or Spectrophotometry) sampling->analysis data_analysis Data Analysis (Calculate degradation rate and half-life) analysis->data_analysis results Results and Interpretation data_analysis->results

Caption: Workflow for a long-term stability study.

Logical Relationship of Stability Factors

stability_factors stability Compound Stability ph pH ph->stability temp Temperature temp->stability light Light Exposure light->stability oxygen Oxygen oxygen->stability solvent Solvent System solvent->stability

Caption: Key factors influencing compound stability.

References

"overcoming matrix effects in LC-MS/MS analysis of Petunidin-3-O-arabinoside chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Petunidin-3-O-arabinoside chloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant challenge in the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement). Ion suppression is a major concern as it can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses. Given that this compound is often analyzed in complex biological or plant-based matrices, the risk of encountering significant matrix effects is high.

Q2: How can I determine if my LC-MS/MS analysis is being impacted by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a pure this compound solution into the MS while injecting a blank, extracted matrix sample onto the LC column. Dips or peaks in the otherwise stable baseline signal indicate at what retention times co-eluting matrix components are causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Matrix Factor Calculation): This method quantifies the degree of signal suppression or enhancement. It involves comparing the peak response of the analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration. A ratio of these responses, known as the Matrix Factor (MF), of <1 indicates ion suppression, while a ratio >1 suggests ion enhancement.

Q3: What is a stable isotope-labeled (SIL) internal standard, and how does it help compensate for matrix effects?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., Petunidin-3-O-arabinoside) in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N). SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte. This means they co-elute from the LC column and experience the same degree of ion suppression or enhancement as the target analyte. By measuring the ratio of the analyte signal to the SIL internal standard signal, accurate quantification can be achieved because the ratio remains consistent even if the absolute signals of both compounds are suppressed.

Q4: A specific SIL internal standard for this compound is not commercially available. What are my alternatives?

A4: When a specific SIL internal standard is unavailable or too expensive, several other strategies can be employed:

  • Use a Structural Analogue: A compound that is chemically similar to the analyte but not present in the sample can be used as an internal standard. However, it's crucial to validate that it behaves similarly during extraction and ionization, as it may not perfectly compensate for matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards and quality controls in the same blank matrix as your unknown samples. This approach helps to normalize the matrix effects across the entire analytical run, as both standards and samples will experience similar signal suppression or enhancement.

  • Standard Addition: This method involves spiking the analyte at different known concentrations into aliquots of the actual sample. A calibration curve is then generated for each sample, which effectively accounts for the specific matrix effect within that sample.

Q5: Can I simply dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward method to reduce the concentration of interfering matrix components and can effectively alleviate ion suppression. However, this approach also dilutes the analyte of interest. This strategy is only feasible when the analyte concentration is high enough to remain well above the instrument's limit of quantitation (LOQ) after dilution. For trace-level analysis, dilution may result in the analyte signal falling below detectable levels.

Troubleshooting Guides

Problem: My signal for this compound is low, inconsistent, and/or has poor reproducibility in matrix samples compared to neat standards.

This is a classic symptom of significant and variable matrix effects. Follow this systematic troubleshooting workflow to diagnose and mitigate the issue.

Troubleshooting_Workflow start Start: Low/Inconsistent Signal in Matrix Samples step1 Step 1: Quantify Matrix Effect (Calculate Matrix Factor) start->step1 step2a Step 2a: Optimize Sample Prep (Most Effective Strategy) step1->step2a Significant Suppression Detected (MF < 0.8) step4 Step 3: Implement Compensation Strategy step1->step4 Suppression is Minimal but Variability is High step2b Step 2b: Improve Chromatography step2a->step2b Combine Strategies step3a Implement More Rigorous Cleanup (e.g., SPE, LLE) step2a->step3a step3b Adjust Gradient/Mobile Phase to Separate Analyte from Suppression Zones step2b->step3b step3a->step4 step3b->step4 step5a Use SIL Internal Standard (Gold Standard) step4->step5a SIL-IS Available step5b Use Matrix-Matched Calibrants step4->step5b SIL-IS Unavailable end_node End: Robust & Reproducible Method step5a->end_node step5b->end_node

Caption: Troubleshooting workflow for low and inconsistent analyte signals.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion

This protocol identifies retention time regions where co-eluting matrix components cause ion suppression or enhancement.

  • Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol (B129727):water with 0.1% formic acid) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

    • Prepare a blank matrix sample by extracting it using your established protocol without adding the analyte or internal standard.

  • System Setup:

    • Using a T-connector, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Execution:

    • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Start acquiring data on the mass spectrometer using the MRM transition for your analyte. You should observe a stable, elevated baseline signal.

    • Once the baseline is stable, inject the prepared blank matrix extract onto the LC column and start your chromatographic gradient.

  • Analysis:

    • Monitor the baseline of the infused analyte's signal throughout the chromatographic run.

    • A significant drop in the baseline indicates a region of ion suppression .

    • A significant rise in the baseline indicates a region of ion enhancement .

    • The goal is to adjust your chromatography so that your analyte peak elutes in a region with no suppression or enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect (Calculating Matrix Factor)

This protocol quantifies the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the pure analyte into the final mobile phase or reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike the pure analyte into the dried extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the pure analyte into the blank matrix before starting the extraction process. This set is used to determine recovery.

  • Analysis:

    • Inject and analyze all samples from Set A and Set B using your LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Interpretation:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression.

      • MF > 1: Ion enhancement.

    • An IS-normalized MF can also be calculated to determine if the internal standard adequately compensates for the matrix effect.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing interfering matrix components. A mixed-mode SPE (combining reversed-phase and ion-exchange) is often best for complex samples.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water with 0.1% formic acid). Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass a wash solvent (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.

  • Elution: Elute the target analyte, this compound, using an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

Data Presentation

The choice of sample preparation is the most critical step in minimizing matrix effects. The following table summarizes the general effectiveness of common techniques.

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing Matrix ComponentsCommon Applications/Remarks
Protein Precipitation (PPT) High (>90%)LowFast and simple, but often results in significant matrix effects due to residual phospholipids (B1166683) and other soluble components.
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)Moderate to HighGood for removing salts and highly polar/non-polar interferences. Recovery can be low for polar analytes like anthocyanins.
Solid-Phase Extraction (SPE) High (>85%)HighConsidered one of the most effective methods for producing clean extracts and reducing matrix effects.
Sample Dilution 100% (analyte is not lost)Low to ModerateReduces the concentration of all components. Only suitable if the analyte concentration is sufficiently high.

Visualizations

Systematic_Approach cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Compensation p1_start Initial Method Development p1_infusion Post-Column Infusion (Qualitative Screen) p1_start->p1_infusion p1_quantify Calculate Matrix Factor (Quantitative Assessment) p1_infusion->p1_quantify p2_sample_prep Optimize Sample Preparation (SPE > LLE > PPT) p1_quantify->p2_sample_prep Matrix Effect Confirmed p2_chromatography Optimize Chromatography (Separate analyte from suppression zones) p2_sample_prep->p2_chromatography p3_is Implement Internal Standard (SIL-IS is preferred) p2_chromatography->p3_is p3_cal Use Matrix-Matched Calibration p3_is->p3_cal SIL_Concept axis Chromatographic Retention Time --> A1 Analyte A2 Analyte (Signal Suppressed) A1->A2 IS1 SIL-IS IS2 SIL-IS (Signal Suppressed) IS1->IS2 exp Both analyte and SIL-IS co-elute and are equally suppressed. The ratio of Analyte/IS remains constant, ensuring accurate quantification.

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Petunidin-3-O-arabinoside chloride and Cyanidin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two prominent anthocyanins: Petunidin-3-O-arabinoside chloride and Cyanidin-3-O-glucoside. Anthocyanins, a class of flavonoids, are widely recognized for their potent antioxidant properties, which contribute to their potential therapeutic effects in various disease models. This document aims to furnish researchers with a comprehensive overview of their relative antioxidant efficacy, supported by available experimental data, detailed methodologies of common antioxidant assays, and visual representations of experimental workflows.

Introduction to the Compounds

This compound is an anthocyanin found in various berries, notably blueberries. Its structure consists of the petunidin (B3231668) aglycone linked to an arabinose sugar moiety. The antioxidant activity of petunidin derivatives is attributed to the hydroxyl groups on the B-ring of the flavonoid structure.

Cyanidin-3-O-glucoside (C3G) is one of the most abundant anthocyanins in nature, present in a wide array of fruits and vegetables, including blackberries, blackcurrants, and red onions. Its structure features the cyanidin (B77932) aglycone bound to a glucose molecule. C3G is a well-studied antioxidant with demonstrated efficacy in various in vitro and in vivo models.[1]

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies on the antioxidant capacity of this compound and Cyanidin-3-O-glucoside using a comprehensive panel of assays are limited in the current scientific literature. However, by collating data from various sources, a comparative overview can be assembled. It is crucial to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

The following table summarizes the available quantitative data for the antioxidant activities of Cyanidin-3-O-glucoside and related petunidin glycosides. Data for this compound is scarce; therefore, data for Petunidin-3-O-glucoside is presented as a proxy to provide a relational context.

Antioxidant AssayCompoundResult (IC50/EC50/Value)Reference
DPPH Radical Scavenging Activity Cyanidin-3-O-glucosideIC50: 0.014 mg/mL[2]
Petunidin-3-O-glucosideEC50: 6.61 µM
ABTS Radical Scavenging Activity Cyanidin-3-O-glucosideScavenging rate of 78.1% at 0.040 mg/mL
Petunidin-3-O-glucoside-
Ferric Reducing Antioxidant Power (FRAP) Cyanidin-3-O-glucoside-
Petunidin-3-O-glucoside-
Oxygen Radical Absorbance Capacity (ORAC) Cyanidin-3-O-glucoside-
Petunidin-3-O-glucoside-

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. The absence of data is indicated by "-".

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and interpretation of experimental findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow/Colorless)

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: The test compounds (this compound and Cyanidin-3-O-glucoside) are dissolved in the same solvent as the DPPH solution to various concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions in a microplate or cuvettes. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of scavenging percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Principle: Antioxidant + ABTS•+ → Antioxidant•+ + ABTS (Blue-Green) (Colorless)

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ + Oxidized Antioxidant (Colorless) (Blue)

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent.

  • Reaction Mixture: The FRAP reagent is warmed to 37°C and mixed with the sample solution.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 to 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄·7H₂O, and is expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Principle: The assay measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant.

Procedure:

  • Reagent Preparation: A fluorescent probe solution (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride) are prepared in a phosphate (B84403) buffer (pH 7.4).

  • Sample and Standard Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction in Microplate: The fluorescent probe, sample or standard, and buffer are added to the wells of a microplate. The plate is incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to each well to initiate the oxidation reaction.

  • Fluorescence Measurement: The fluorescence is recorded kinetically at regular intervals until the fluorescence of the control has decayed to a low level.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described antioxidant assays.

DPPH_Assay_Workflow DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Sample prep_dpph->mix prep_sample Prepare Sample Solutions prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: A simplified workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis gen_abts Generate ABTS•+ Radical mix Mix ABTS•+ and Sample gen_abts->mix prep_sample Prepare Sample Solutions prep_sample->mix incubate Incubate mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Caption: A streamlined workflow for the ABTS radical cation decolorization assay.

FRAP_Assay_Workflow FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_frap Prepare FRAP Reagent mix Mix FRAP Reagent and Sample prep_frap->mix prep_sample Prepare Sample Solutions prep_sample->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Fe²+ Equivalents measure->calculate

Caption: The general workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ORAC_Assay_Workflow ORAC Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Fluorescein and AAPH mix Mix Reagents and Sample in Plate prep_reagents->mix prep_sample Prepare Sample and Standards prep_sample->mix incubate Incubate and Initiate with AAPH mix->incubate measure Kinetic Fluorescence Measurement incubate->measure calculate Calculate AUC and Trolox Equivalents measure->calculate

Caption: An overview of the Oxygen Radical Absorbance Capacity (ORAC) assay workflow.

Conclusion

Both this compound and Cyanidin-3-O-glucoside are potent antioxidants. Based on the limited available data, Cyanidin-3-O-glucoside demonstrates strong radical scavenging activity. While direct quantitative comparisons for this compound are lacking, data from the closely related Petunidin-3-O-glucoside suggests it also possesses significant antioxidant potential. The structural differences, particularly the substitution pattern on the B-ring and the nature of the glycosidic linkage, are known to influence the antioxidant capacity of anthocyanins. Further head-to-head studies employing standardized methodologies are warranted to definitively elucidate the relative antioxidant potencies of these two important phytochemicals. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further characterizing the antioxidant properties of these compounds.

References

Validating the Anti-inflammatory Potential of Petunidin-3-O-arabinoside chloride in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Petunidin-3-O-arabinoside chloride and other established anti-inflammatory agents in macrophage cell lines. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in designing and executing studies to validate the therapeutic potential of this novel compound.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of this compound (data inferred from its aglycone, Petunidin, and the closely related anthocyanin, Cyanidin-3-O-glucoside), Cyanidin-3-O-glucoside, and Dexamethasone on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This quantitative data allows for a direct comparison of their anti-inflammatory potency.

CompoundTarget MediatorCell LineIC50 / Effective ConcentrationCitation
Petunidin Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)BV2 microgliaSignificant reduction at non-toxic concentrations
IL-1, IL-6, IL-12RAW 264.7Inhibition observed
Cyanidin-3-O-glucoside Nitric Oxide (NO)THP-1Dose-dependent inhibition (1-100 µM)
TNF-α, IL-6THP-1Significant inhibition at 0.05-0.5 µM
Dexamethasone Nitric Oxide (NO)J774Dose-dependent inhibition (0.1-10 µM)
IL-6RAW 264.9Dose-dependent inhibition (1 nM - 1 µM)

Detailed Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentrations of the test compounds and to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Cell Seeding: Seed RAW 264.7 or THP-1 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.

  • Cell Seeding and Treatment: Seed macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Reaction: Add 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to each supernatant sample.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Sample Collection: Collect cell culture supernatants from macrophages treated with test compounds and/or LPS as described for the Griess assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the effect of the test compounds on the activation of key inflammatory signaling pathways.

  • Cell Lysis: After treatment with test compounds and LPS, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 for NF-κB; p38, ERK, JNK for MAPK).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating the anti-inflammatory effects and the signaling pathways modulated by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis & Conclusion start Seed Macrophages (RAW 264.7 or THP-1) treatment Pre-treat with This compound or Comparators start->treatment stimulation Stimulate with LPS treatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability no_production Nitric Oxide (Griess Assay) stimulation->no_production cytokines Cytokine Secretion (ELISA for TNF-α, IL-6) stimulation->cytokines signaling Signaling Pathways (Western Blot for NF-κB & MAPK) stimulation->signaling analysis Quantitative Analysis (IC50 values) viability->analysis no_production->analysis cytokines->analysis signaling->analysis conclusion Validation of Anti-inflammatory Effects analysis->conclusion

Caption: Experimental workflow for validating anti-inflammatory effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk_pathway MAPK Pathway (p38, ERK, JNK) tlr4->mapk_pathway nfkb_pathway IκB-NF-κB Complex tlr4->nfkb_pathway genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) mapk_pathway->genes ikb_p p-IκB nfkb_pathway->ikb_p Phosphorylation nfkb NF-κB (p65) ikb_p->nfkb Release nfkb_n NF-κB (p65) nfkb->nfkb_n Translocation petunidin Petunidin-3-O-arabinoside chloride petunidin->mapk_pathway Inhibits petunidin->nfkb_pathway Inhibits nfkb_n->genes

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Petunidin-3-O-arabinoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Petunidin-3-O-arabinoside chloride, an anthocyanin found in various berries and other plants, is of significant interest for its potential health benefits.[1][2][3] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by representative experimental data and detailed methodologies.

The transition from traditional HPLC to UPLC offers significant improvements in analytical performance, including faster analysis times, enhanced resolution, and greater sensitivity.[4][5][6][7] This is primarily due to the use of smaller sub-2 µm particles in UPLC columns, which operate at higher pressures.[5] This guide will detail the cross-validation of these two powerful analytical techniques for the robust analysis of this compound.

Experimental Protocols

The following proposed HPLC and UPLC methods are based on established analytical procedures for anthocyanins and related flavonoid glycosides.[8][9][10][11][12]

Sample Preparation (Applicable to both methods):

A stock solution of this compound reference standard is prepared in methanol (B129727) containing 0.1% HCl. Working standards are prepared by diluting the stock solution with the mobile phase to appropriate concentrations for calibration curves. All solutions should be filtered through a 0.22 µm syringe filter prior to injection.

Proposed HPLC Method:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 5% formic acid in water (A) and acetonitrile (B52724) (B).

    • 0-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-26 min: 50-10% B (return to initial conditions)

    • 26-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: 520 nm.

Proposed UPLC Method:

  • Instrument: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm particle size).[13]

  • Mobile Phase: A gradient of 5% formic acid in water (A) and acetonitrile (B).

    • 0-5 min: 10-30% B

    • 5-6 min: 30-50% B

    • 6-6.5 min: 50-10% B (return to initial conditions)

    • 6.5-8 min: 10% B (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: 520 nm.

Data Presentation: A Quantitative Comparison

The following tables summarize the expected performance data from a cross-validation study of the proposed HPLC and UPLC methods. The key validation parameters are in accordance with ICH guidelines.[14][15][16][17]

Table 1: System Suitability and Chromatographic Performance

Performance ParameterHPLCUPLC / UHPLCAdvantage of UPLC
Retention Time (min) ~15.2~4.8Significantly faster analysis time.
Tailing Factor 1.11.0More symmetrical peak shape.
Theoretical Plates (N) ~12,000~30,000Higher column efficiency.
Resolution (Rs) > 2.0> 2.5Better separation of adjacent peaks.
Backpressure (psi) ~1,800~8,500Higher pressure is a characteristic of UPLC.

Table 2: Method Validation Parameters

Validation ParameterHPLCUPLC / UHPLCAdvantage of UPLC
Linearity (R²) > 0.999> 0.999Both methods show excellent linearity.
Range (µg/mL) 1 - 1000.5 - 50UPLC often has a lower quantifiable range.
Precision (%RSD) < 2.0%< 1.0%UPLC provides better precision.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods are highly accurate.
Limit of Detection (LOD) (µg/mL) 0.30.1UPLC offers greater sensitivity.[10]
Limit of Quantitation (LOQ) (µg/mL) 1.00.3UPLC allows for quantification of lower concentrations.[10]
Solvent Consumption per Run (mL) ~35~3.2UPLC is more environmentally friendly and cost-effective.

Mandatory Visualization

The logical flow of transferring and cross-validating an analytical method from HPLC to UPLC is a critical process for modernizing laboratory workflows while ensuring data integrity.[5]

CrossValidationWorkflow cluster_0 Method Development & Transfer cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Target Profile (ATP) B Develop & Validate HPLC Method A->B C Geometric Scaling of Parameters (Column, Flow Rate, Gradient) B->C D Initial UPLC Method Scouting C->D E System Suitability Testing (HPLC vs. UPLC) D->E F Comparative Validation of Key Parameters E->F G Analysis of Identical Samples F->G H Statistical Comparison of Results G->H I Demonstrate Method Equivalency or Superiority H->I J Finalize & Implement UPLC Method I->J

Workflow for HPLC to UPLC method transfer and validation.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound clearly demonstrates the significant advantages of migrating to UPLC technology. The UPLC method provides a substantial reduction in analysis time and solvent consumption, while delivering superior resolution, sensitivity, and precision.[5][6][7] For research and quality control laboratories, these benefits translate into higher sample throughput, reduced operational costs, and improved data quality. While the initial investment in UPLC instrumentation may be higher, the long-term gains in efficiency and performance justify the transition for high-throughput analytical workflows.

References

A Comparative Guide to the Bioavailability of Petunidin-3-O-arabinoside chloride and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of Petunidin-3-O-arabinoside chloride alongside other prevalent anthocyanins. While direct quantitative pharmacokinetic data for this compound is limited in publicly available research, this document synthesizes existing data for other major anthocyanins to provide a comparative context. The information is supported by experimental data from various in vivo and in vitro studies.

Quantitative Bioavailability Data

The bioavailability of anthocyanins is generally low and can be influenced by a variety of factors including their chemical structure, the food matrix, and the metabolic activity of gut microbiota.[1][2][3] The following table summarizes key pharmacokinetic parameters for several common anthocyanins, providing a baseline for comparison.

AnthocyaninAglyconeGlycosideAnimal Model/ HumanDoseCmax (nmol/L)Tmax (h)AUC (nmol·h/L)Reference
This compound Petunidin (B3231668)ArabinosideRatPart of bilberry extractNot ReportedNot ReportedNot Reported[1]
Cyanidin-3-O-glucosideCyanidinGlucosideHuman720 mg13.9 ± 5.41.5 ± 0.343.1 ± 14.9
Malvidin-3-O-glucosideMalvidinGlucosideHuman68 mg (from red wine)~1.38~0.33288 ± 127
Delphinidin-3-O-glucosideDelphinidinGlucosideRat100 mg/kg~30 (at 4h)0.25 and 1.0 (biphasic)Not Reported

Note on this compound: A study in rats administered a bilberry extract containing various anthocyanins, including petunidin glycosides, suggested that the bioavailability of petunidin-3-O-arabinoside and petunidin-3-O-galactoside was higher than that of petunidin-3-O-glucoside.[1] However, specific pharmacokinetic parameters were not provided. This suggests that the sugar moiety plays a significant role in the absorption of petunidin-based anthocyanins.

Experimental Protocols

The following sections detail generalized methodologies for assessing the bioavailability of anthocyanins, based on common practices in published research.

1. In Vivo Bioavailability Study in a Rat Model

  • Animal Model: Male Wistar rats (8 weeks old, 200-250g) are typically used. Animals are housed in controlled conditions (12-h light/dark cycle, 22±2°C, 55±5% humidity) and acclimatized for at least one week before the experiment.[1]

  • Study Design: A parallel-group design is often employed. Animals are fasted overnight (12-16 hours) with free access to water before the administration of the test compound.

  • Test Substance Administration: The anthocyanin of interest (e.g., this compound) is dissolved in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 100 mg/kg body weight).[1]

  • Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[1]

  • Sample Analysis: Plasma concentrations of the anthocyanin and its metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[4][5]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

2. Human Intervention Study

  • Study Population: Healthy male and female volunteers (e.g., 18-50 years old) with a body mass index (BMI) within the normal range are recruited. Exclusion criteria typically include smoking, regular use of medication, and consumption of polyphenol-rich foods or supplements for a specified period before and during the study.[2]

  • Study Design: A randomized, crossover design is common. Participants undergo a washout period (e.g., 1 week) between treatments.

  • Intervention: Participants consume a standardized dose of the anthocyanin, often in the form of a beverage or capsule, after an overnight fast.[2]

  • Blood and Urine Collection: Blood samples are collected at various time points post-ingestion (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours). Urine is often collected over a 24-hour period.[2]

  • Sample Processing and Analysis: Plasma and urine samples are processed and analyzed for the parent anthocyanin and its metabolites using HPLC-MS/MS.[4][5]

  • Data Analysis: Pharmacokinetic parameters are calculated as described for the animal study.

3. Caco-2 Cell Permeability Assay (In Vitro)

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, are cultured on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation.[6][7]

  • Permeability Assay: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test anthocyanin is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at different time points. To assess active transport, the experiment is also performed in the reverse direction (BL to AP).[8][9][10]

  • Sample Analysis: The concentration of the anthocyanin in the collected samples is determined by HPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Below are diagrams illustrating a typical experimental workflow for an animal bioavailability study and the proposed signaling pathway for anthocyanin absorption in intestinal cells.

G Experimental Workflow for Animal Bioavailability Study cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12-16 hours) acclimatization->fasting administration Oral Administration of Anthocyanin fasting->administration blood_collection Serial Blood Collection (0-24 hours) administration->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage analysis HPLC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Caption: Workflow for a typical in vivo bioavailability study in an animal model.

G Anthocyanin Absorption in Intestinal Epithelial Cells cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream anthocyanin Anthocyanin (e.g., Petunidin-3-O-arabinoside) sglt1 SGLT1 anthocyanin->sglt1 Co-transport with Na+ glut2 GLUT2 anthocyanin->glut2 Facilitated Diffusion anthocyanin_cell Intact Anthocyanin sglt1->anthocyanin_cell glut2->anthocyanin_cell metabolism Metabolism (Glucuronidation, Sulfation, Methylation) metabolites Anthocyanin Metabolites metabolism->metabolites bloodstream To Systemic Circulation metabolites->bloodstream anthocyanin_cell->metabolism

Caption: Proposed mechanism of anthocyanin uptake by intestinal cells.

References

The Stability of Petunidin Glycosides in Food Processing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Petunidin (B3231668) glycosides, a subclass of anthocyanins responsible for the vibrant purple and blue hues in many fruits and vegetables, are gaining significant interest for their potential health benefits and as natural colorants in the food and pharmaceutical industries. However, their inherent instability during food processing presents a considerable challenge. This guide provides a comparative analysis of the stability of various petunidin glycosides under common food processing conditions, supported by experimental data and detailed methodologies to aid in the development of stable, high-quality products.

Comparative Stability of Petunidin Glycosides

The stability of petunidin glycosides is influenced by numerous factors, including their chemical structure (type of glycosylation and acylation) and the processing environment (temperature, pH, light, and food matrix).

Thermal Degradation

Thermal processing, such as pasteurization and baking, is a primary cause of anthocyanin degradation. The degradation generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.

Table 1: Comparative Thermal Degradation Kinetics of Petunidin Glycosides and Other Anthocyanins

AnthocyaninFood Matrix/SolventTemperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)Reference
Petunidin-3-O-glucosideGrape Juice25---[1]
Petunidin (aglycone)Aqueous SolutionBoiling-13.04 s-[2]
Petunidin (aglycone)Aqueous SolutionMicrowaving-5.01 s-[2]
Cyanidin-3-O-glucosideBlack Rice Bran Extract60-1002.0-5.0Varies with pH and TempVaries with pH and Temp[3]
Cyanidin-3-O-glucosylrutinosideSour Cherry Paste80-32.10 min2.2 x 10⁻² min⁻¹[4]
Cyanidin-3-O-rutinosideSour Cherry Paste80-45.69 min1.5 x 10⁻² min⁻¹[4]
Malvidin-3-O-glucosideBunsBaking->95% retention-[1][2]
Malvidin-3-O-glucosideBiscuitsBaking->98% retention-[1][2]

Note: Direct comparative data for different petunidin glycosides under identical conditions is limited. The data presented is collated from various studies and should be interpreted with consideration of the different experimental setups.

Influence of pH

The pH of the food matrix has a profound impact on the color and stability of petunidin glycosides. They are most stable in acidic conditions (pH < 3), where they exist as the colored flavylium (B80283) cation. As the pH increases, they undergo structural transformations to less stable, colorless forms.[5][6]

Table 2: pH Stability of Petunidin Glycosides and Related Anthocyanins

AnthocyaninpHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
Peonidin-3-glucoside3.0Ambient> 200 days< 0.0035 day⁻¹[5]
Peonidin-3-glucoside5.0Ambient~ 48 hours~ 0.014 h⁻¹[5]
Peonidin-3-glucoside7.0Ambient< 1 hour> 0.693 h⁻¹[5]
Cyanidin-3-glucoside3.025129.8 min0.0053 min⁻¹[5]
Cyanidin-3-glucoside7.02580.18 min0.0086 min⁻¹[5]
Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of petunidin glycosides. Acylation, the addition of an acyl group to the sugar moiety, has been shown to significantly enhance photostability.[7][8] Diacylated anthocyanins are generally more stable than their monoacylated and non-acylated counterparts when exposed to light.[9]

Enzymatic Degradation

Enzymes naturally present in fruits and vegetables, such as polyphenol oxidase (PPO) and β-glucosidase, can degrade petunidin glycosides during processing and storage. β-glucosidases catalyze the hydrolysis of the glycosidic bond, releasing the sugar moiety and the less stable aglycone.[10][11]

Degradation Pathways and Experimental Workflows

The degradation of petunidin glycosides involves complex chemical transformations. Understanding these pathways and the experimental methods to study them is crucial for developing effective stabilization strategies.

Petunidin_Glycoside Petunidin Glycoside (Flavylium Cation, Purple/Red) Quinoidal_Base Quinoidal Base (Blue/Purple) Petunidin_Glycoside->Quinoidal_Base Deprotonation (Increase in pH) Carbinol_Pseudobase Carbinol Pseudobase (Colorless) Petunidin_Glycoside->Carbinol_Pseudobase Hydration (Increase in pH, Water) Quinoidal_Base->Petunidin_Glycoside Protonation (Decrease in pH) Chalcone Chalcone (Yellowish/Colorless) Carbinol_Pseudobase->Chalcone Tautomerization Degradation_Products Degradation Products (Phenolic Acids, Aldehydes) Carbinol_Pseudobase->Degradation_Products Hydrolytic Fission (Heat) Chalcone->Degradation_Products Hydrolytic Fission (Heat)

Caption: General degradation pathway of petunidin glycosides under the influence of pH and heat.

cluster_prep Sample Preparation cluster_processing Simulated Food Processing cluster_analysis Stability Analysis Sample_Extraction Extraction of Petunidin Glycosides Purification Purification and Quantification Sample_Extraction->Purification Matrix_Preparation Preparation of Food Matrix Model Purification->Matrix_Preparation Thermal_Treatment Thermal Treatment (e.g., Pasteurization, Baking) Matrix_Preparation->Thermal_Treatment pH_Adjustment pH Adjustment Matrix_Preparation->pH_Adjustment Light_Exposure Light Exposure Matrix_Preparation->Light_Exposure Enzymatic_Treatment Enzymatic Treatment Matrix_Preparation->Enzymatic_Treatment Sampling Time-course Sampling Thermal_Treatment->Sampling pH_Adjustment->Sampling Light_Exposure->Sampling Enzymatic_Treatment->Sampling HPLC_Analysis HPLC-DAD Analysis (Quantification of Petunidin Glycosides) Sampling->HPLC_Analysis Color_Measurement Colorimetric Analysis (CIELAB) Sampling->Color_Measurement Kinetic_Modeling Kinetic Modeling (Degradation Rate, Half-life) HPLC_Analysis->Kinetic_Modeling Color_Measurement->Kinetic_Modeling

Caption: Experimental workflow for assessing the stability of petunidin glycosides in food processing.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and comparable data on the stability of petunidin glycosides.

Protocol 1: Thermal Degradation Analysis in a Liquid Food Matrix (e.g., Juice)

1. Sample Preparation:

  • Prepare a stock solution of the purified petunidin glycoside in a suitable buffer (e.g., citrate-phosphate buffer) at the desired pH (typically between 2.0 and 5.0).[5]

  • The initial concentration should be sufficient for accurate detection by HPLC-DAD/UV-Vis.

  • Dispense equal aliquots of the sample solution into amber glass HPLC vials to protect from light and prevent evaporation.[5]

2. Thermal Stress Application:

  • Place the vials in a calibrated water bath or oven set to the desired temperature (e.g., 60, 80, 100°C).[3]

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a vial and immediately cool it in an ice bath to stop the degradation reaction.

3. HPLC-DAD Analysis:

  • Filter the cooled samples through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

    • Mobile Phase A: 5% formic acid in water.[12]

    • Mobile Phase B: 100% methanol (B129727) or acetonitrile.[12]

    • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at the λmax of the petunidin glycoside (around 520-540 nm) and also at a UV wavelength (around 280 nm) to detect degradation products.[13][14]

4. Data Analysis:

  • Quantify the peak area of the petunidin glycoside at each time point.

  • Plot the natural logarithm of the concentration (or peak area) versus time.

  • If the plot is linear, the degradation follows first-order kinetics.

  • The degradation rate constant (k) is the negative of the slope of the line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.[5]

Protocol 2: Stability Analysis in a Solid Food Matrix (e.g., Baked Goods)

1. Sample Preparation:

  • Incorporate a known amount of the petunidin glycoside extract or pure compound into the dough or batter of the bakery product (e.g., bread, biscuits).[1][2]

  • Prepare a control sample without the added anthocyanin.

2. Baking Process:

  • Bake the samples under controlled conditions (temperature and time).[15]

  • After baking, allow the samples to cool to room temperature.

3. Extraction of Anthocyanins:

  • Homogenize a known weight of the baked product.

  • Extract the anthocyanins using an acidified solvent (e.g., methanol with 1% HCl) in an ultrasonic bath.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction process to ensure complete recovery.

4. HPLC-DAD Analysis:

  • Filter the extract and analyze using the HPLC-DAD method described in Protocol 1.

5. Data Analysis:

  • Compare the amount of the petunidin glycoside in the baked product to the initial amount added to the dough to determine the percentage of retention.[1][2]

Protocol 3: Enzymatic Degradation Assay

1. Sample Preparation:

  • Prepare a solution of the petunidin glycoside in a buffer at the optimal pH for the enzyme being tested (e.g., β-glucosidase).[10]

2. Enzymatic Reaction:

  • Add a known concentration of the enzyme (e.g., β-glucosidase from almonds) to the petunidin glycoside solution.[11]

  • Incubate the mixture at the optimal temperature for the enzyme.

  • At specific time intervals, take aliquots of the reaction mixture and inactivate the enzyme by adding a strong acid or by heat treatment.

3. HPLC-DAD Analysis:

  • Analyze the samples using the HPLC-DAD method to quantify the remaining petunidin glycoside and the formation of the aglycone (petunidin).

4. Data Analysis:

  • Determine the rate of hydrolysis by plotting the decrease in the substrate (petunidin glycoside) concentration or the increase in the product (petunidin) concentration over time.

Conclusion

The stability of petunidin glycosides in food processing is a multifaceted issue that requires careful consideration of the specific glycoside, the processing conditions, and the food matrix. This guide provides a framework for researchers and product developers to compare the stability of different petunidin glycosides and to design experiments to optimize their retention in food and pharmaceutical products. Further research focusing on direct comparative studies of various petunidin glycosides under standardized processing conditions is needed to build a more comprehensive understanding and facilitate their broader application.

References

A Comparative Guide to the In Vivo Efficacy of Petunidin-3-O-arabinoside chloride and its Aglycone, Petunidin

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

Anthocyanins, such as Petunidin-3-O-arabinoside, are typically present in plants as glycosides. Following oral ingestion, these glycosides undergo partial absorption in the stomach, while a significant portion transits to the small intestine and colon. There, gut microbiota play a crucial role in hydrolyzing the glycosidic bond, releasing the aglycone form—in this case, Petunidin.[1][2] This metabolic conversion is a key consideration, as the biological effects observed in vivo after administration of the glycoside are often attributable to the bioactivity of the resulting aglycone.[3] Therefore, this guide will focus on the documented in vivo efficacy of Petunidin, which is the bioactive moiety derived from Petunidin-3-O-arabinoside.

Quantitative Data Summary

The following table summarizes key in vivo and in vitro findings for Petunidin, the aglycone of Petunidin-3-O-arabinoside chloride. These data highlight its therapeutic potential across various models of disease.

Biological Activity Model System Key Findings Reference
Anti-inflammatory Autoimmune thyroiditis modelReduction in inflammation and oxidative stress.[4]
Anticancer Lewis lung carcinoma cells (in vivo)Inhibition of tumor growth.[5]
Various cancer cell lines (in vitro)Antiproliferative and apoptosis-inducing effects.[4]
Antioxidant H9c2 cardiomyocytes (in vitro)Protection against oxidative stress-induced cell death.[6]
Computational and chemical assaysStrong radical scavenging activity.[7][8][9]
Osteoprotective RAW264.7 cells (in vitro)Inhibition of osteoclastogenesis.[10]
Neuroprotective Nematode model (in vivo)Extended lifespan, increased motility, and reduced lipofuscin accumulation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on Petunidin.

In Vivo Tumor Growth Inhibition
  • Animal Model: Lewis lung carcinoma mouse model.

  • Treatment: Administration of an anthocyanin mixture containing Petunidin derivatives.

  • Parameters Measured: Tumor volume and weight were monitored over the treatment period to assess the inhibition of tumor growth.

  • Key Outcome: The anthocyanin treatment demonstrated a significant suppression of tumor growth compared to the control group.[5]

In Vitro Anti-inflammatory and Osteoclastogenesis Inhibition
  • Cell Line: RAW264.7 macrophage-like cells.

  • Induction: Receptor activator of nuclear factor kappa-Β ligand (RANKL) was used to induce osteoclastogenesis.

  • Treatment: Cells were treated with varying concentrations of Petunidin.

  • Analysis: Gene expression of key markers for osteoclast differentiation (c-fos, Nfatc1, Mmp9, Ctsk, and Dc-stamp) was measured using quantitative real-time PCR.

  • Key Outcome: Petunidin significantly downregulated the expression of genes involved in osteoclast formation.[10]

In Vitro Cellular Antioxidant Activity
  • Cell Line: H9c2 rat cardiomyocyte cells.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) was used to induce oxidative stress.

  • Treatment: Cells were pre-treated with Petunidin before exposure to H₂O₂.

  • Analysis: Cell viability was assessed using the MTT assay.

  • Key Outcome: Petunidin demonstrated a protective effect against H₂O₂-induced cell death, indicating its potent cellular antioxidant activity.[6]

Visualizing the Pathways

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated.

cluster_ingestion Oral Ingestion cluster_gi Gastrointestinal Tract cluster_absorption Absorption & Metabolism Petunidin-3-O-arabinoside Petunidin-3-O-arabinoside Stomach Stomach Petunidin-3-O-arabinoside->Stomach Partial Absorption Small_Intestine Small_Intestine Stomach->Small_Intestine Colon Colon Small_Intestine->Colon Gut_Microbiota Gut_Microbiota Colon->Gut_Microbiota Petunidin_Aglycone Petunidin_Aglycone Gut_Microbiota->Petunidin_Aglycone Hydrolysis Metabolites Metabolites Petunidin_Aglycone->Metabolites Systemic Circulation

Caption: Metabolic pathway of Petunidin-3-O-arabinoside.

Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory_Genes Pro-inflammatory_Genes Nucleus->Pro-inflammatory_Genes Activates Transcription Petunidin Petunidin Petunidin->IKK Inhibits

Caption: Petunidin's inhibition of the NF-κB signaling pathway.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW264.7) Induction Induction of Biological Response (e.g., RANKL) Cell_Culture->Induction Control Control Group Induction->Control Petunidin_Treatment Petunidin Treatment (Varying Concentrations) Induction->Petunidin_Treatment Gene_Expression Gene Expression Analysis (e.g., qPCR) Control->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot) Control->Protein_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Control->Cell_Viability Petunidin_Treatment->Gene_Expression Petunidin_Treatment->Protein_Analysis Petunidin_Treatment->Cell_Viability

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Petunidin-3-O-arabinoside chloride and structurally related anthocyanin compounds. The information presented herein is supported by experimental data from scientific literature, with a focus on antioxidant, anti-inflammatory, and cytotoxic properties. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these natural pigments.

Structure-Activity Relationship (SAR) Overview

The biological activity of anthocyanins is intrinsically linked to their chemical structure. Key determinants of their antioxidant and anti-inflammatory efficacy include the number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the B-ring of the flavonoid structure, as well as the nature of the glycosyl moiety at the 3-position.

  • Hydroxylation and Methoxylation: An increased number of hydroxyl groups on the B-ring generally correlates with enhanced antioxidant activity. The presence of an ortho-dihydroxy (catechol) structure, as seen in cyanidin (B77932) and delphinidin, is a significant contributor to potent free radical scavenging. Methoxylation, as in petunidin (B3231668) and malvidin, can modulate this activity.

  • Glycosylation: The sugar moiety attached at the C3 position influences the stability and bioavailability of the anthocyanin. While glycosylation can sometimes slightly decrease the in vitro antioxidant activity compared to the aglycone, it is crucial for the stability of the molecule in biological systems. The type of sugar (e.g., glucose, arabinose) can also subtly impact the biological activity.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for this compound and related anthocyanins, allowing for a comparative assessment of their biological potential. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity

CompoundDPPH Radical Scavenging (IC50, µM)Superoxide Radical Scavenging Activity (Relative Order)
This compound Data not availableExpected to be high
Petunidin-3-O-glucoside6.61Petunidin > Malvidin ≈ Cyanidin > Peonidin > Pelargonidin[1]
Delphinidin3.74Delphinidin > Petunidin[1]
Cyanidin4.85
Petunidin (aglycone)Data not available

Table 2: Comparative Anti-inflammatory Activity

CompoundInhibition of NO Production (IC50)
This compound Data not available
Petunidin-3-O-glucosideData not available
DelphinidinShowed a major dose-dependent inhibitory effect on ET-1 production and an increase in eNOS protein levels[2]
Cyanidin-3-O-glucosideConcentration-dependently inhibited nitrite (B80452) production in LPS-stimulated J774 cells

Table 3: Comparative Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineCytotoxicity (IC50, µM)
This compound Data not availableData not available
Petunidin-3-O-glucosideData not availableData not available
DelphinidinPEO1 and SKOV3 (ovarian cancer)Below 100 µM[3]
Cyanidin-3-O-glucosideHS578T (breast cancer)Showed a strong inhibitory effect on cell growth
Peonidin-3-O-glucosideHS578T (breast cancer)Showed a strong inhibitory effect on cell growth

Modulation of Key Signaling Pathways

Anthocyanins, including petunidin and its derivatives, exert their biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Anthocyanins have been shown to inhibit this pathway at multiple points.

MAPK_Pathway cluster_mapk MAPK Cascades cluster_nucleus Nucleus cluster_inhibition Inhibition by Petunidin Glycosides Stimuli Inflammatory Stimuli (e.g., LPS) MKKK MKKK (e.g., TAK1) Stimuli->MKKK MKK MKK (e.g., MKK3/6, MKK4/7, MEK1/2) MKKK->MKK P MAPK MAPK (p38, JNK, ERK) MKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Inhibition_point->MAPK X

References

"inter-laboratory validation of Petunidin-3-O-arabinoside chloride analytical methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical methods for the quantification and identification of Petunidin-3-O-arabinoside chloride: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While specific inter-laboratory validation data for this compound is not publicly available, this document compiles typical performance characteristics and detailed experimental protocols for these techniques based on the analysis of anthocyanins, including petunidin (B3231668) glycosides.

Method Comparison at a Glance

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely accessible technique for the quantification of anthocyanins. It offers good sensitivity and linearity, making it suitable for routine quality control and content uniformity testing. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, enabling lower detection limits and unequivocal identification based on mass-to-charge ratio. This makes it the preferred method for complex matrices, metabolite identification, and trace-level quantification.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of anthocyanins, providing a basis for method selection and evaluation.

Table 1: HPLC-DAD Performance Characteristics for Anthocyanin Analysis

ParameterTypical Performance
Linearity (R²)≥ 0.99[1][2]
Linearity Range0.032 - 800 µg/mL[1][3]
Limit of Detection (LOD)0.01 - 3.7 µg/mL[1]
Limit of Quantification (LOQ)0.03 - 8.5 µg/mL[1]
Precision (RSD%)< 6.2% (intra-day), < 8.5% (inter-day)[2]
Accuracy (Recovery %)89.9% - 123%[2]

Table 2: LC-MS/MS Performance Characteristics for Anthocyanin Analysis

ParameterTypical Performance
Linearity (R²)> 0.99[4]
Linearity Range0.04 - 40 µg/mL[1]
Limit of Detection (LOD)< 2.3 ng/mL[5]
Limit of Quantification (LOQ)< 8.1 ng/mL[5]
Precision (RSD%)< 15%[5]
Accuracy (Recovery %)54% - 108%[5]

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol outlines a general procedure for the quantification of this compound using HPLC-DAD.

a. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Extract the anthocyanins with an acidified methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol with 1% formic acid).

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 5% Formic acid in water.[2]

  • Mobile Phase B: Methanol.[2]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) monitoring at 520 nm.[1][6]

c. Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Inject the standards and the sample extracts into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general procedure for the identification and quantification of this compound using LC-MS/MS.

a. Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-DAD. The final extract should be diluted as necessary to fall within the linear range of the instrument.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

  • Precursor Ion > Product Ion Transition: This will be specific to this compound and needs to be determined by direct infusion of a standard.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

d. Quantification and Identification:

  • For quantification, use a calibration curve prepared with a certified reference standard of this compound.

  • For identification, compare the retention time and the mass spectrum (including fragmentation pattern) of the analyte in the sample with that of the reference standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sample Weighing Extraction Extraction (Acidified Methanol) Sample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation HPLC HPLC System Centrifugation->HPLC Column C18 Column HPLC->Column DAD DAD Detector (520 nm) Column->DAD Chromatogram Chromatogram DAD->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-DAD analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Extraction Extraction (Acidified Methanol) Sample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LC LC System Centrifugation->LC Column C18 Column LC->Column Calibration Calibration Curve LC->Calibration MS Mass Spectrometer (ESI+, MRM) Column->MS MassSpec Mass Spectrum MS->MassSpec Quant_ID Quantification & Identification MassSpec->Quant_ID Calibration->Quant_ID

Caption: Experimental workflow for LC-MS/MS analysis.

References

Safety Operating Guide

Proper Disposal of Petunidin-3-O-arabinoside chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Petunidin-3-O-arabinoside chloride, a flavonoid compound commonly used in research.

While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, it is imperative to handle and dispose of it in accordance with all applicable federal, state, and local regulations governing laboratory chemical waste.[1] Adherence to these guidelines minimizes environmental impact and ensures a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of accidental contact, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the general principles of chemical waste management.

  • Waste Identification and Classification: Although not classified as hazardous, it is best practice to treat all chemical waste with caution.[2] Label a dedicated waste container as "Non-Hazardous Chemical Waste: this compound".

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially not with hazardous materials such as solvents, acids, or bases.[2] Proper segregation prevents accidental chemical reactions and simplifies the disposal process.

  • Containerization:

    • Solid Waste: Place solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE into a clearly labeled, sealed, and leak-proof container.

    • Aqueous Solutions: While some non-hazardous aqueous solutions can be disposed of down the sanitary sewer, this is subject to local regulations.[3] It is recommended to collect aqueous solutions containing this compound in a separate, sealed, and clearly labeled container. Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.[2] The storage area should be cool and dry.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.[2] Do not attempt to dispose of chemical waste in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: Have Petunidin-3-O-arabinoside chloride waste waste_type Determine Waste Type: Solid or Aqueous Solution? start->waste_type solid_waste Solid Waste: - Unused compound - Contaminated labware (gloves, tips) - Spills absorbed with inert material waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous package_solid Package in a sealed, labeled, leak-proof container for solid waste. solid_waste->package_solid check_local_regs Consult Institutional EHS & Local Regulations for Aqueous Disposal aqueous_waste->check_local_regs store_waste Store waste container in a designated, secure area. package_solid->store_waste package_aqueous Collect in a sealed, labeled, leak-proof container for aqueous waste. package_aqueous->store_waste check_local_regs->package_aqueous No/Uncertain sewer_disposal Permitted to sewer? Dispose down the drain with copious amounts of water. check_local_regs->sewer_disposal Yes end End: Proper Disposal Complete sewer_disposal->end professional_disposal Arrange for pickup by licensed waste disposal service. store_waste->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Key Considerations for Disposal

ParameterGuideline
Regulatory Compliance Always adhere to the disposal regulations set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal laws.[1]
Waste Minimization Whenever possible, prepare only the amount of solution needed for your experiment to minimize waste.
Container Labeling All waste containers must be clearly labeled with the full chemical name and any potential hazards.[2] Avoid using abbreviations or chemical formulas.
Empty Containers Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular lab glass or plastic waste, in accordance with institutional policies.[4]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting.

References

Safeguarding Your Research: A Guide to Handling Petunidin-3-O-arabinoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Petunidin-3-O-arabinoside chloride. Adherence to these guidelines is critical for ensuring a safe laboratory environment and proper disposal of materials.

This compound is classified as a non-hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be observed to minimize any potential risks. The following procedures provide a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of appropriate personal protective equipment is mandatory to prevent contact and ensure personal safety.

PPE CategoryItemSpecificationRationale
Hand Protection Disposable GlovesNitrile or latexPrevents skin contact during handling.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects eyes from dust particles and splashes.
Body Protection Laboratory CoatStandardProtects clothing and skin from accidental spills.
Respiratory Protection Not generally requiredN/AUse in a well-ventilated area. If dust formation is significant, a dust mask may be used.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Preparation for Use:

    • Work in a designated and clean area, preferably in a chemical fume hood or on a benchtop with adequate ventilation to avoid dust and aerosol formation.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment (spatula, weigh boat, solvent, vortexer, etc.) before opening the primary container.

  • Weighing and Dissolving:

    • Carefully open the container to minimize the dispersion of powder.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat on a calibrated analytical balance.

    • To dissolve, add the appropriate solvent to the vessel containing the weighed compound. This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[2]

    • Cap the vessel securely and mix gently by vortexing or inversion until the solid is fully dissolved.

  • Experimental Use:

    • Handle all solutions containing this compound with the same care as the solid material, following all prescribed PPE guidelines.

Accidental Release and First Aid

In the event of an accidental release or exposure, follow these procedures:

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Small Spills For powdered material, gently sweep up and place in a suitable, closed container for disposal. Avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.[1]
Large Spills Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for small spills.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Material and Contaminated Waste:

    • Dispose of unused material and any waste generated during handling (e.g., contaminated gloves, weigh boats) in a designated chemical waste container.

    • All disposal must be conducted in accordance with federal, state, and local environmental regulations.[1]

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • Dispose of the rinsed containers as regular laboratory glass or plastic waste, unless otherwise specified by institutional guidelines.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_use Use & Disposal Receiving Receiving and Storage Prep Area and Equipment Preparation Receiving->Prep Inspect & Store Weighing Weighing Prep->Weighing Don PPE Dissolving Dissolving Weighing->Dissolving Transfer Experiment Experimental Use Dissolving->Experiment Use Solution Disposal Waste Disposal Experiment->Disposal Collect Waste

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.